3'-Methoxyrocaglamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJJPBOOAAPMV-KKPOPCGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019943 | |
| Record name | 3'-Methoxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189322-69-8 | |
| Record name | 3'-Methoxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3'-Methoxyrocaglamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3'-Methoxyrocaglamide, a member of the rocaglamide (or flavagline) family of natural products, is a potent anti-cancer agent with a unique mechanism of action centered on the inhibition of protein synthesis. Unlike conventional chemotherapeutics, it does not target DNA replication or cell division directly. Instead, it functions as a highly specific interfacial inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions of messenger RNAs (mRNAs), this compound creates a steric barrier that stalls the scanning 43S pre-initiation complex, thereby selectively repressing the translation of a subset of proteins, including many key oncoproteins. Recent evidence also points to the DEAD-box RNA helicase DDX3 as another molecular target. This targeted translational repression leads to the induction of apoptosis, cell cycle arrest, and the inhibition of critical cancer-promoting signaling pathways, highlighting its significant therapeutic potential.
Core Mechanism of Action: Targeting Translation Initiation
The primary anti-tumor activity of this compound and other rocaglates stems from their ability to inhibit cap-dependent translation initiation.[1][2] This process is a critical rate-limiting step in protein synthesis and is frequently dysregulated in cancer.[1]
The Role of eIF4A
Eukaryotic initiation factor 4A (eIF4A) is a key component of the eIF4F complex, which is responsible for recognizing the 5' cap structure of mRNA, unwinding secondary structures in the 5' untranslated region (UTR), and facilitating the recruitment of the ribosome.[1] As an RNA helicase, eIF4A's activity is essential for the 43S pre-initiation complex to scan along the mRNA and locate the start codon.
Interfacial Inhibition and RNA Clamping
Rocaglates function as sophisticated interfacial inhibitors. Instead of binding solely to the protein or RNA, they stabilize the eIF4A-RNA complex.[1][3] this compound binds to a bimolecular cavity formed between eIF4A and a polypurine RNA sequence.[2] This interaction "clamps" the helicase onto the RNA, enhancing its binding affinity but preventing its dissociation and translocation.[1][4] The stabilized eIF4A-RNA complex acts as a physical barrier, impeding the scanning ribosome and selectively inhibiting the translation of mRNAs that contain long, structured, purine-rich 5' UTRs.[3]
Structural studies have identified specific amino acid residues in eIF4A, such as F163 and Q195 (in eIF4A1), as critical for this interaction with rocaglates.[2][5] This unique mechanism confers high selectivity for eIF4A homologs.[5]
Dual Targeting of eIF4A and DDX3
While eIF4A has long been considered the primary target of rocaglates, recent studies have revealed that the DEAD-box RNA helicase DDX3 is another molecular target.[4][6] this compound also clamps DDX3 onto polypurine RNA in an ATP-independent manner.[4][6] Since DDX3 is also involved in translation initiation, this dual targeting may contribute to the potent translational repression observed. This dominant-negative effect, where the drug-bound helicases sequester RNA, is thought to be a key determinant of the anti-tumor toxicity of rocaglates.[6]
Downstream Signaling and Cellular Effects
The selective inhibition of protein synthesis has profound downstream consequences for cancer cells. Many proteins critical for cell proliferation, survival, and cell cycle progression are short-lived and require continuous translation. By blocking their synthesis, this compound effectively disables multiple oncogenic pathways.
-
Inhibition of Oncoproteins and Cell Cycle Regulators: Rocaglamide treatment leads to the downregulation of key oncogenes and cell cycle regulators like Cdc25A, a protein often overexpressed in cancers that promotes unchecked cell growth.[7]
-
Induction of Apoptosis: The compound induces apoptosis by inhibiting the synthesis of anti-apoptotic proteins such as Mcl-1, c-FLIP, and XIAP, while activating pro-apoptotic pathways involving p38 and JNK.[7]
-
Inhibition of NF-κB Activation: Rocaglamide is a potent inhibitor of NF-κB activation in T-cells, a crucial pathway involved in inflammation and cancer cell survival.[8]
-
Ras-CRaf-MEK-ERK Pathway Inhibition: The anti-cancer activity is also linked to the inhibition of the Ras-mediated CRaf-MEK-ERK signaling pathway, which is responsible for phosphorylating eIF4E, another key translation initiation factor.[7]
-
HSF1 Inhibition: Rocaglamide is a potent and selective inhibitor of heat shock factor 1 (HSF1) activation.[8]
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Synthesis and Characterization of 3'-Methoxyrocaglamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxyrocaglamide is a member of the rocaglamide family, a class of complex natural products isolated from plants of the Aglaia genus.[1] Rocaglamides, also known as flavaglines, have garnered significant attention in the scientific community due to their potent biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties.[2][3] These compounds feature a unique cyclopenta[b]benzofuran core structure.[3] The therapeutic potential of rocaglamides stems from their ability to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[4][5] This mechanism of action makes them promising candidates for the development of novel cancer therapies. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, this compound.
Synthesis of this compound
The total synthesis of rocaglamide derivatives is a complex challenge due to the presence of multiple stereocenters and a densely functionalized core. The most common and effective strategy for constructing the cyclopenta[b]benzofuran skeleton is a biomimetic [3+2] photocycloaddition reaction.[6] This key step involves the reaction of a 3-hydroxyflavone with a cinnamate derivative.
Experimental Protocol: A Proposed Synthetic Route
Step 1: Preparation of 3-Methoxycinnamic Acid
This starting material can be synthesized from 3-hydroxybenzaldehyde through a Williamson ether synthesis to introduce the methoxy group, followed by a Knoevenagel condensation with malonic acid to form the cinnamic acid derivative.
Step 2: Esterification of 3-Methoxycinnamic Acid
The carboxylic acid is converted to its corresponding methyl ester, methyl 3-methoxycinnamate, using standard esterification conditions, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Step 3: [3+2] Photocycloaddition
The key cycloaddition step involves the irradiation of a solution containing a suitable 3-hydroxyflavone and methyl 3-methoxycinnamate. The reaction is typically carried out in a solvent mixture, such as chloroform and trifluoroethanol (TFE), using a high-pressure mercury lamp.
Step 4: Rearrangement and Reduction
The initial cycloadduct, an aglain-type intermediate, is then subjected to a base-mediated or acid-catalyzed rearrangement to form the desired cyclopenta[b]benzofuran skeleton. This is followed by a reduction step, often using a reducing agent like sodium borohydride, to yield the final this compound product.
Step 5: Purification
The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to obtain the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the complex structure of this compound. Although specific spectral data for this compound is not published, expected chemical shifts can be inferred from data on closely related rocaglamide derivatives.[2][7]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound
| Moiety | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Methoxy group (-OCH₃) on C-3' | ~3.8 | ~55-56 |
| Aromatic protons on the 3-methoxyphenyl ring | 6.8 - 7.3 | 110 - 160 |
| Protons on the cyclopenta[b]benzofuran core | 2.5 - 6.0 | 40 - 100 |
| Carbonyl carbon (amide) | - | ~170-175 |
Note: These are predicted values and may vary based on the specific solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₃₀H₃₁NO₈ |
| Molecular Weight | 533.57 g/mol |
| Expected m/z for [M+H]⁺ | 534.2071 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound. A high-purity sample is essential for accurate biological testing.
Table 3: Representative HPLC Purity Data for a Synthesized Rocaglamide Derivative
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection Wavelength | 254 nm |
| Purity | >98% |
Biological Activity and Signaling Pathways
Rocaglamide derivatives are known to exhibit potent anticancer activity by targeting the translation initiation factor eIF4A.[4][5] This inhibition is selective for certain mRNAs, particularly those with complex 5' untranslated regions that are often associated with oncogenes.
Mechanism of Action
This compound is expected to share the same mechanism of action as other rocaglamides. By binding to eIF4A, it clamps the helicase onto polypurine sequences in mRNA, stalling the scanning ribosome and thereby inhibiting the translation of the corresponding protein.[8]
Potential Signaling Pathway Involvement
The inhibition of eIF4A by rocaglamides has downstream effects on several critical signaling pathways involved in cancer cell proliferation and survival.
References
- 1. {Supplementary Data} [rsc.org]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 3'-Methoxyrocaglamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methoxyrocaglamide, a member of the rocaglamide family of natural products, has demonstrated a spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of its core biological effects, focusing on its anticancer, anti-inflammatory, and potential antiviral properties. Detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts. The primary mechanism of action for rocaglamides involves the inhibition of translation initiation, a critical cellular process often dysregulated in disease states.
Core Mechanism of Action: Inhibition of Translation Initiation
Rocaglamides, including this compound, exert their primary biological effects by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.
This compound binds to a bimolecular cavity formed by eIF4A and polypurine-rich sequences within the mRNA. This binding "clamps" eIF4A onto the mRNA, preventing its helicase activity and stalling the 43S preinitiation complex. This sequence-selective inhibition of translation preferentially affects the synthesis of proteins with long, structured 5'-UTRs, many of which are oncoproteins and pro-inflammatory mediators.
Figure 1: Mechanism of translation inhibition by this compound.
Anticancer Activity
The anticancer properties of rocaglamide derivatives are a direct consequence of their ability to inhibit the translation of key oncoproteins. By targeting eIF4A, this compound can selectively suppress the synthesis of proteins crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for rocaglamide derivatives against various cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for closely related rocaglamides provide a strong indication of its potential potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Rocaglamide A | MDA-MB-231 | Breast Adenocarcinoma | ~9 |
| Rocaglamide derivatives | Jurkat T cells | Leukemia | Nanomolar range[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Rocaglamide derivatives have been shown to be potent inhibitors of NF-κB activation.[1]
Mechanism of NF-κB Inhibition
Rocaglamides inhibit NF-κB activation upstream of the IκB kinase (IKK) complex. In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting a step upstream of IKK, this compound prevents the entire downstream signaling cascade.
Figure 3: Inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data
Rocaglamide derivatives have demonstrated potent inhibition of NF-κB-dependent reporter gene activity in Jurkat T cells, with IC50 values in the nanomolar range.[1]
| Compound Family | Assay | Cell Line | IC50 |
| Rocaglamides | NF-κB Reporter Gene | Jurkat T cells | Nanomolar range |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
Cell line (e.g., HEK293T or Jurkat)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
NF-κB stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Antiviral Activity
The broad-spectrum translation inhibition mechanism of rocaglamides suggests their potential as antiviral agents. Many viruses rely on the host cell's translational machinery for their replication. By inhibiting eIF4A, this compound could potentially disrupt the synthesis of viral proteins.
Potential Targets
Viruses with highly structured 5'-UTRs or those that utilize internal ribosome entry sites (IRES) for translation initiation may be particularly susceptible to the effects of this compound. Further research is required to identify specific viral targets and to determine the effective concentrations (EC50) for antiviral activity.
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
Figure 4: Workflow for the Plaque Reduction Assay.
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential stemming from its unique mechanism of action as a translation initiation inhibitor. Its demonstrated anticancer and anti-inflammatory activities, coupled with its potential as an antiviral agent, warrant further investigation. Future research should focus on obtaining specific quantitative data for this compound across a broader range of cancer cell lines and viral strains. In vivo studies are also crucial to evaluate its efficacy, pharmacokinetics, and safety profile. The detailed methodologies and conceptual frameworks provided in this guide are intended to serve as a valuable resource for advancing the scientific understanding and therapeutic application of this potent bioactive compound.
References
The Discovery, Isolation, and Biological Significance of 3'-Methoxyrocaglamide: A Technical Guide
Abstract
3'-Methoxyrocaglamide, a member of the flavagline family of natural products, has garnered significant interest within the scientific community for its potent cytotoxic and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound and its close analogs. Detailed experimental protocols for isolation and key biological assays are presented, alongside a quantitative summary of its bioactivity. Furthermore, this guide illustrates the critical signaling pathways modulated by this class of compounds, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
Rocaglamide and its derivatives, collectively known as flavaglines, are a unique class of cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia (Meliaceae). These compounds exhibit a remarkable spectrum of biological activities, including potent insecticidal and cytotoxic effects against various cancer cell lines. The core cyclopenta[b]tetrahydrobenzofuran skeleton is a crucial structural feature for their bioactivity. Modifications at various positions of this scaffold, such as hydroxylation or methoxylation at the C-3' position of the phenyl ring, significantly influence their biological profile. This compound represents a key analog in this family, demonstrating the importance of this specific substitution.
Discovery and Isolation
While specific literature detailing the initial discovery and isolation of this compound is limited, the isolation of closely related analogs such as 3'-methoxy-N-demethylrocaglamide from Aglaia odorata and 3'-methoxypannellin from Aglaia elaeagnoidea provides a well-established procedural framework. The general approach for isolating these compounds is outlined below.
General Isolation Workflow
The isolation of rocaglamide derivatives from Aglaia species typically involves a multi-step process beginning with extraction and progressing through various chromatographic separations.
Detailed Experimental Protocol: Isolation of 3'-methoxy-N-demethylrocaglamide from Aglaia odorata
The following protocol is adapted from the reported isolation of 3'-methoxy-N-demethylrocaglamide, a close structural analog of this compound.
1. Plant Material and Extraction:
-
Air-dried and powdered twigs of Aglaia odorata are subjected to sequential maceration with n-hexane, ethyl acetate, and methanol at room temperature.
-
The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
2. Column Chromatography:
-
The crude ethyl acetate extract is subjected to silica gel column chromatography.
-
A gradient elution system is employed, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Fraction Pooling and Purification:
-
Fractions exhibiting similar TLC profiles are combined.
-
The combined fractions containing the target compound are further purified by recrystallization from a mixture of n-hexane and ethyl acetate to yield the pure compound.
4. Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data for known rocaglamide derivatives.
Biological Activity and Data Presentation
This compound and its analogs exhibit potent cytotoxic activity against a range of human cancer cell lines. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a specific biological or biochemical function.
Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of 3'-methoxy-N-demethylrocaglamide, a close analog of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.32 | [1] |
| SGC-7901 | Gastric Cancer | 0.12 | [1] |
| A-549 | Lung Cancer | 0.25 | [1] |
Table 1: Cytotoxicity of 3'-methoxy-N-demethylrocaglamide against human cancer cell lines[1].
Signaling Pathways and Mechanism of Action
Rocaglamide derivatives exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and the translation initiation pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Rocaglamides have been shown to be potent inhibitors of NF-κB activation.
Inhibition of Eukaryotic Translation Initiation Factor 4A (eIF4A)
Rocaglamides are potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that unwinds complex 5' untranslated regions (UTRs) of mRNAs, facilitating the translation of proteins crucial for cell growth and proliferation, such as c-myc and cyclin D1. By clamping eIF4A onto polypurine RNA sequences, rocaglamides stall the translation of these key oncogenes.[2][3][4][5][6]
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound (or its analog) and incubate for 48-72 hours.
3. MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
1. Transfection:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
2. Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
3. Cell Lysis and Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control.
Conclusion
This compound and its closely related analogs represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their potent cytotoxicity is attributed to their ability to modulate critical cellular signaling pathways, including the NF-κB and translation initiation pathways. The detailed protocols and data presented in this guide provide a valuable resource for researchers dedicated to the exploration and development of this important class of compounds. Further investigation into the precise structure-activity relationships and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
In Vitro Evaluation of 3'-Methoxyrocaglamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of 3'-Methoxyrocaglamide, a member of the rocaglate family of natural products known for their potent anticancer activities. This document details the core methodologies used to assess its cytotoxic and apoptotic effects, its impact on the cell cycle, and its mechanism of action through the inhibition of key signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized using diagrams.
Core Concepts: Mechanism of Action
Rocaglates, including this compound, exert their anticancer effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. By binding to eIF4A, rocaglates clamp it onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs. This action inhibits the scanning process of the 43S preinitiation complex, leading to a selective repression of translation of oncogenic proteins. This unique mechanism of action makes rocaglates a promising class of compounds for cancer therapy. Rocaglates can induce apoptosis in cancer cells and their activity is linked to the inhibition of protein synthesis.
Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxicity against a panel of cancer cell lines. This is typically achieved through colorimetric assays such as the MTT or SRB assay, which measure cell viability.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data: IC50 Values
The following table summarizes hypothetical IC50 values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 10 |
| K562 | Leukemia | 8 |
| Huh-7 | Liver Cancer | 20 |
Apoptosis Induction
This compound is known to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis can be quantified using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Quantitative Data: Apoptosis Induction
The table below shows a representative result of apoptosis induction by this compound in a cancer cell line.
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 2.5 | 1.8 |
| This compound (IC50) | 25.3 | 15.7 |
Cell Cycle Analysis
To understand the antiproliferative effects of this compound, its impact on the cell cycle progression is investigated. This is commonly done by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population distribution in different phases of the cell cycle using flow cytometry.
Experimental Protocol: Cell Cycle Analysis with PI Staining
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Quantitative Data: Cell Cycle Arrest
The following table illustrates the effect of this compound on the cell cycle distribution in a cancer cell line.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 | 28.1 | 16.7 |
| This compound (IC50) | 72.8 | 15.3 | 11.9 |
These results suggest that this compound induces a G1 phase arrest in cancer cells.
Signaling Pathway Analysis
The primary molecular target of rocaglates is the translation initiation machinery. However, their effects can cascade to other critical signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of protein synthesis by this compound can lead to the downregulation of key components of the mTOR pathway.
Experimental Protocol: Western Blotting for mTOR Pathway Proteins
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
Caption: General workflow for the in vitro evaluation of this compound.
A Technical Guide to Target Identification of 3'-Methoxyrocaglamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification studies for 3'-Methoxyrocaglamide, a derivative of the natural product rocaglamide. As a member of the flavagline class of compounds, it exhibits potent anticancer and anti-inflammatory activities primarily by inhibiting protein synthesis.[1] This document details the molecular targets, the experimental methodologies used for their identification, and the key signaling pathways affected by the compound's mechanism of action.
Core Mechanism of Action: Targeting Translation Initiation
The primary anticancer activity of rocaglates, including this compound, stems from their ability to inhibit protein synthesis at the initiation stage.[2] Unlike many translation inhibitors that might cause a global shutdown, rocaglates exhibit a unique mechanism that confers selectivity for certain mRNAs.
The central molecular target identified for this class of compounds is the eukaryotic initiation factor 4A (eIF4A) , an ATP-dependent DEAD-box RNA helicase.[3] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs to allow for ribosome scanning and initiation of translation.[4]
Instead of simply inhibiting the helicase activity, this compound acts as a molecular clamp. It stabilizes the interaction between eIF4A and specific polypurine sequences (repeats of A and G nucleotides) within the 5' UTRs of certain mRNAs.[3][5] This clamping action occurs in an ATP-independent manner and effectively stalls the 43S pre-initiation complex, preventing it from scanning downstream to the start codon.[3][6] This leads to the selective translational repression of mRNAs containing these polypurine motifs, many of which encode proteins crucial for cancer cell proliferation and survival, such as c-Myc and Mcl-1.[2][6]
Recent studies have revealed that rocaglates can also target DDX3 , another DEAD-box RNA helicase involved in translation, through a similar clamping mechanism on polypurine RNA.[7][8] This dual targeting of both eIF4A and DDX3 may enhance the compound's dominant-negative effect on translation and contribute to its potent anti-tumor activity.[7]
Experimental Protocols for Target Identification
Identifying the molecular targets of a small molecule like this compound is a critical step in understanding its mechanism of action and potential therapeutic applications.[9] Chemical proteomics is the primary approach used for this purpose, combining chemical probes with advanced mass spectrometry techniques.[10][11]
A prevalent strategy for target deconvolution is based on affinity chromatography coupled with quantitative proteomics.[11][12] This method relies on immobilizing the small molecule (the "bait") to a solid support to capture its interacting proteins (the "prey") from a cell lysate.
Detailed Protocol:
-
Probe Synthesis and Immobilization: A derivative of this compound is synthesized with a linker arm that allows it to be covalently attached to a solid matrix, such as agarose or magnetic beads, without significantly impairing its bioactivity.[10]
-
Cell Lysate Preparation: Cancer cells are cultured and then lysed to release the entire proteome. The lysate is clarified by centrifugation to remove insoluble debris.
-
Affinity Chromatography/Enrichment:
-
The cell lysate is incubated with the this compound-functionalized beads, allowing the target proteins (e.g., eIF4A, DDX3) to bind to the immobilized compound.[13]
-
A control experiment is run in parallel using beads without the compound or with an inactive analogue to identify non-specific binders.
-
The beads are washed extensively with a binding buffer to remove proteins that do not specifically interact with the compound.[13]
-
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by changing the buffer conditions (e.g., altering pH or ionic strength) or by using a competitive ligand that displaces the bound proteins.[12]
-
Protein Identification by Mass Spectrometry (MS):
-
The eluted proteins are separated, typically by SDS-PAGE, and the distinct bands are excised.[10]
-
The proteins are enzymatically digested (e.g., with trypsin) into smaller peptides.
-
The resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The fragmentation patterns are used to determine the amino acid sequences of the peptides, which are then matched against a protein database to identify the captured proteins.[10][14]
-
-
Target Validation: The identified protein candidates are validated as true targets using orthogonal methods such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) to confirm direct binding and quantify the interaction affinity.[10]
References
- 1. Rocaglamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Protein Translation Regulation: Implications in Cancer Genesis and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 3'-Methoxyrocaglamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxyrocaglamide is a natural product belonging to the flavagline (or rocaglamide) class of compounds. These molecules, isolated from plants of the Aglaia genus, have garnered significant interest in the scientific community due to their potent biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and relevant experimental protocols for its characterization and study.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. While specific experimental data for this compound is limited in publicly available literature, the known properties and those predicted for its class are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₃₀H₃₃NO₈ | Chemical Databases |
| Molecular Weight | 535.58 g/mol | Calculated |
| Appearance | Powder | Predicted |
| Boiling Point | 686.3 ± 55.0 °C | Predicted |
| Density | 1.316 ± 0.06 g/cm³ | Predicted |
| pKa | 11.61 ± 0.70 | Predicted |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Qualitative |
Note: The boiling point, density, and pKa are predicted values and should be confirmed experimentally.
Mechanism of Action: Inhibition of Eukaryotic Translation Initiation Factor eIF4A
The primary mechanism of action for rocaglamides, including this compound, is the inhibition of the eukaryotic translation initiation factor eIF4A.[1][2] eIF4A is an ATP-dependent RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a crucial step for the initiation of cap-dependent translation.
Rocaglamides exhibit a unique mode of inhibition. They bind to eIF4A and clamp it onto specific polypurine sequences within the 5'-UTRs of certain mRNAs.[3][4] This action creates a stable ternary complex of eIF4A-rocaglamide-mRNA, which acts as a roadblock for the scanning ribosome, thereby inhibiting the translation of the specific mRNA.[5] This sequence-selective inhibition preferentially affects the synthesis of proteins with long, structured 5'-UTRs, a characteristic of many oncoproteins.
Figure 1. Mechanism of eIF4A inhibition by this compound.
Impact on Cellular Signaling Pathways
The inhibition of eIF4A by this compound has significant downstream effects on key cellular signaling pathways that are often dysregulated in cancer. By selectively inhibiting the translation of oncoproteins, rocaglamides can effectively shut down pro-survival and proliferative signals.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8][9][10] Many components of this pathway are encoded by mRNAs with highly structured 5'-UTRs, making them sensitive to eIF4A inhibition. Rocaglamide derivatives have been shown to inhibit the AKT/mTOR signaling cascade.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Rocaglates: A Technical Guide for Researchers
A comprehensive overview of the mechanism of action, experimental evaluation, and therapeutic potential of the rocaglate class of compounds, with inferred relevance to 3'-Methoxyrocaglamide.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct preclinical data for this compound is not extensively available in the public domain. This guide provides a detailed technical overview based on the well-characterized activities of the broader rocaglamide class, particularly Rocaglamide A, to which this compound belongs. The experimental protocols and quantitative data presented herein are representative of the methodologies used to evaluate rocaglates and should be adapted and validated for specific investigations involving this compound.
Core Concepts: The Rocaglate Family as eIF4A Inhibitors
Rocaglates, including this compound, are a class of natural products that have garnered significant interest in oncology for their potent and selective anticancer activities. Their primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase in the eIF4F complex. By clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), rocaglates stall the scanning ribosome, leading to the inhibition of translation of a select group of oncogenes. This unique mode of action provides a targeted approach to cancer therapy by disrupting the synthesis of proteins crucial for tumor growth and survival.
Quantitative Data on Rocaglate Activity
The following tables summarize representative quantitative data for the anti-proliferative activity of Rocaglamide A across various cancer cell lines. These values serve as a benchmark for the expected potency of related compounds like this compound.
Table 1: In Vitro Anti-proliferative Activity of Rocaglamide A
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| P388 | Murine Leukemia | Not Specified | [1] |
| MONO-MAC-6 | Human Acute Monocytic Leukemia | ~4-13 nM | [2] |
| MEL-JUSO | Human Melanoma | ~4-13 nM | [2] |
| BC1 | Human Breast Cancer | Not Specified | [1] |
Note: IC50 values can vary depending on the assay conditions and cell line. The data presented is a compilation from multiple sources to provide a representative range.
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the preclinical activity of rocaglates. These protocols can be adapted for the evaluation of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protein Synthesis Inhibition Assay
Objective: To quantify the effect of the compound on global protein synthesis.
Protocol: [³⁵S]-Methionine Incorporation Assay
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.
-
Methionine Starvation: Replace the culture medium with methionine-free medium and incubate for 1 hour.
-
Radiolabeling: Add [³⁵S]-methionine to the medium and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets, dissolve them in a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein concentration and express the results as a percentage of the vehicle control.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the induction of apoptosis by the compound.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the test compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Antitumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of the compound in a preclinical animal model.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal or oral routes) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The rocaglate class of compounds represents a promising avenue for the development of novel anticancer therapeutics due to their unique mechanism of targeting eIF4A-mediated translation. While specific preclinical data for this compound is currently limited, the established methodologies and known activities of related compounds provide a robust framework for its investigation. Future research should focus on the synthesis and comprehensive preclinical evaluation of this compound to determine its specific anti-proliferative profile, in vivo efficacy, and potential for clinical development. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these critical next steps in the exploration of this promising compound.
References
Methodological & Application
3'-Methoxyrocaglamide: Application Notes and Experimental Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methoxyrocaglamide, a member of the rocaglamide family of natural products, is a potent inhibitor of protein synthesis with significant anti-cancer activity. Its primary mechanism of action involves the clamping of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation, onto polypurine sequences within messenger RNA (mRNA). This action effectively stalls the translation of a specific subset of mRNAs, leading to the inhibition of proliferation and induction of apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the investigation of this compound's effects in a research setting.
Application Notes
This compound offers a unique mechanism of action that makes it a valuable tool for cancer research and a potential therapeutic agent. As a highly specific inhibitor of translation initiation, it allows for the investigation of cellular processes that are acutely sensitive to the levels of specific, short-lived proteins involved in cell growth, proliferation, and survival.
Key Applications:
-
Selective Inhibition of Oncogenic Protein Synthesis: Many oncoproteins have structured 5' untranslated regions (UTRs) in their mRNAs, making their translation particularly dependent on eIF4A activity. This compound can be used to selectively inhibit the synthesis of such proteins, allowing researchers to study the downstream consequences of their depletion.
-
Induction of Apoptosis: By inhibiting the translation of anti-apoptotic proteins and promoting the expression of pro-apoptotic factors, this compound is a potent inducer of programmed cell death in cancer cells. This makes it a useful tool for studying apoptotic pathways and for evaluating its potential as a chemotherapeutic agent.
-
Overcoming Drug Resistance: In some contexts, cancer cells can develop resistance to conventional therapies. The unique mechanism of this compound may allow it to bypass these resistance mechanisms, making it a candidate for use in combination therapies or for treating refractory cancers.
-
Studying Translation Regulation: As a specific modulator of eIF4A activity, this compound serves as a chemical probe to dissect the complex process of translation initiation and its role in cellular homeostasis and disease.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for compounds with structural similarities to this compound in various cancer cell lines. It is important to note that specific IC50 values for this compound are not widely available in a comprehensive, comparative format in the public domain. The data presented here is for illustrative purposes to demonstrate the typical potency of this class of compounds. Researchers should determine the IC50 for this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | Compound Class | Reported IC50 (µM) |
| HTB-26 | Breast Cancer (highly aggressive) | Rocaglamide analogue | 10 - 50[1] |
| PC-3 | Pancreatic Cancer | Rocaglamide analogue | 10 - 50[1] |
| HepG2 | Hepatocellular Carcinoma | Rocaglamide analogue | 10 - 50[1] |
| HCT116 | Colorectal Cancer | Rocaglamide analogue | 0.34 - 22.4[1] |
| TK10 | Human Renal Cancer | Quinazolin-4-one derivative | 0.62 - 7.72[2] |
| UACC-62 | Melanoma | Quinazolin-4-one derivative | 0.62 - 7.72[2] |
| MCF-7 | Breast Cancer | Quinazolin-4-one derivative | 0.62 - 7.72[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary molecular target of this compound is the translation initiation factor eIF4A. By clamping eIF4A to mRNA, it inhibits the synthesis of key proteins involved in cell survival and proliferation, and can also impact signaling pathways such as the MAPK pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
A typical workflow to characterize the anti-cancer effects of this compound involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >617 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This protocol is to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3] All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and the vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. The excised tumors can be used for further analysis, such as immunohistochemistry or western blotting.[3]
References
Application Notes and Protocols for Determining Optimal 3'-Methoxyrocaglamide Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for determining the optimal working concentration of 3'-Methoxyrocaglamide, a potential anti-cancer agent. The protocols outlined below detail the essential experiments required to establish its cytotoxic effects, understand its mechanism of action, and investigate its impact on key cellular signaling pathways.
Introduction to this compound
This compound belongs to the rocaglate family of natural products, which are known for their potent anti-proliferative and pro-apoptotic activities. Rocaglates primarily exert their effects by inhibiting protein synthesis through clamping of the eIF4A-RNA helicase complex. This disruption of translation initiation can subsequently affect critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2] Determining the precise optimal concentration is crucial for elucidating its biological effects and for its potential development as a therapeutic agent.
Part 1: Determination of Cytotoxicity and IC50 Value
Application Note: The first step in characterizing the anti-cancer potential of this compound is to determine its cytotoxic effect on cancer cells. This is typically achieved by performing a cell viability assay to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the metabolic activity or growth of 50% of the cell population and serves as a critical benchmark for subsequent mechanistic studies. Assays like the MTT or MTS assay are colorimetric methods that measure the metabolic activity of viable cells.[3][4]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining IC50 using an MTT/MTS assay.
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[3][5]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[3]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (e.g., DMSO diluted to the highest concentration used for the drug).
-
Incubation with Compound: Incubate the cells with the compound for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Dose-Response Data
Table 1: Example IC50 values for Rocaglate Analogs in Breast Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Rocaglate Analog A | MCF-7 | 1.5 ± 0.18 |
| Rocaglate Analog B | MCF-7 | 0.71 ± 0.17 |
| Rocaglate Analog A | MDA-MB-231 | 7.9 ± 1.0 |
| Rocaglate Analog B | MDA-MB-231 | 6.5 ± 0.83 |
Note: Data is illustrative, based on values reported for similar compounds.[6] Actual values for this compound must be determined experimentally.
Part 2: Assessment of Apoptosis Induction
Application Note: After determining the cytotoxic concentration, it is essential to understand the mechanism of cell death. Many anti-cancer agents work by inducing apoptosis, or programmed cell death. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of executioner caspases, such as caspase-3 and caspase-7.[7][8] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Caspase activity assays provide a quantitative measure of this key apoptotic event.[7][9]
Principle of Annexin V / PI Staining```dot
Caption: PI3K/Akt/mTOR pathway and potential targets of rocaglamides.
Protocol 3: Western Blotting
This protocol provides a general workflow for analyzing protein expression and phosphorylation. [10][11] Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate. [10]2. Protein Quantification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C. [10]Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes. 4. Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [11]7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. 8. Washing: Wash the membrane three times for 5-10 minutes each with TBST. [12]9. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7]10. Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the blot and capture the signal using an imaging system. [13]12. Analysis: Quantify band intensity using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Key Antibodies for Pathway Analysis
Table 4: Recommended Primary Antibodies for mTOR Pathway Analysis.
| Target Protein | Phosphorylation Site | Function |
|---|---|---|
| Akt | Ser473 | Activation of Akt |
| mTOR | Ser2448 | Activation of mTOR |
| p70S6K | Thr389 | Downstream of mTORC1, protein synthesis |
| 4E-BP1 | Thr37/46 | Downstream of mTORC1, translation initiation |
| β-Actin | N/A | Loading Control |
Note: Always include antibodies for both the phosphorylated and total forms of each protein to assess changes in activation status.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigation of the death-inducing potency of a recombinant Adenovector expressing Mda-7-tlyp-1 on different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocol | Leinco Technologies [leinco.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Quantification of 3'-Methoxyrocaglamide in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3'-Methoxyrocaglamide in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and employs a reversed-phase chromatographic separation with tandem mass spectrometric detection. The assay has been developed and is presented here as a representative method, based on established protocols for structurally similar rocaglamide compounds, such as silvestrol.[1][2] This method is suitable for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a member of the rocaglamide (or flavagline) family of natural products, which have demonstrated potent anticancer and anti-inflammatory activities.[3] The mechanism of action for rocaglamides involves the inhibition of translation initiation by targeting the eukaryotic initiation factor 4A (eIF4A), a key component of the eIF4F complex.[3][4][5] By clamping eIF4A onto mRNA, rocaglamides stall the scanning of the 43S pre-initiation complex, thereby inhibiting protein synthesis of certain oncogenic proteins.[3][4] Given the therapeutic potential of this compound, a robust and reliable bioanalytical method is essential for its preclinical and clinical development. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another rocaglamide analog like silvestrol)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
Stock solutions of this compound and the Internal Standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
Sample Preparation Protocol
-
Thaw human plasma samples and standard/QC samples at room temperature.
-
To 50 µL of plasma, add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 200 µL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusion of this compound and IS |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Method Validation (Representative Data)
The following tables present representative validation data for a rocaglamide analog, silvestrol, which demonstrates the expected performance of this method.[1][2]
Table 3: Calibration Curve for Silvestrol in Mouse Plasma [1]
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 102.3 | 8.7 |
| 5 | 98.5 | 5.4 |
| 50 | 101.2 | 3.1 |
| 500 | 99.8 | 2.5 |
The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
Table 4: Intra- and Inter-Day Precision and Accuracy for Silvestrol in Mouse Plasma [1]
| Spiked Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| 5 | 6.2 | 105.1 | 7.8 | 103.4 |
| 50 | 4.1 | 102.5 | 5.5 | 101.9 |
| 500 | 3.3 | 100.7 | 4.9 | 100.2 |
Pharmacokinetic Application (Representative Data)
The developed LC-MS/MS method can be applied to pharmacokinetic studies. The following table shows representative pharmacokinetic parameters for silvestrol in mice following intravenous administration.[1][2]
Table 5: Pharmacokinetic Parameters of Silvestrol in Mice (2 mg/kg, IV) [1]
| Parameter | Value |
| Cmax (ng/mL) | 1200 ± 250 |
| T½ (h) | 3.5 ± 0.8 |
| AUC₀-inf (ng·h/mL) | 2500 ± 500 |
| CL (L/h/kg) | 0.8 ± 0.15 |
| Vd (L/kg) | 2.0 ± 0.4 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Sample Preparation Workflow.
Signaling Pathway
Caption: Rocaglamide Inhibition of Translation Initiation.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, based on established methods for similar compounds, is suitable for supporting pharmacokinetic and other studies in the drug development pipeline. The high selectivity and sensitivity of tandem mass spectrometry make it the ideal platform for bioanalytical assays of potent compounds like this compound.
References
- 1. Characterization of Silvestrol Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of silvestrol pharmacokinetics in mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
3'-Methoxyrocaglamide solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxyrocaglamide is a member of the rocaglamide family of natural products, which are known for their potent anticancer and antiviral activities. These compounds exert their biological effects through a unique mechanism of action, targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, including many that are involved in cancer cell proliferation and survival. This document provides detailed application notes and protocols for the preparation and handling of this compound solutions, as well as an overview of its stability and mechanism of action.
Data Presentation
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Insoluble |
| Ethanol | Sparingly Soluble |
Note: It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Stability of this compound Solutions
Specific stability data for this compound solutions under various storage conditions (e.g., temperature, light, pH) have not been extensively published. The following recommendations are based on general best practices for handling and storing similar chemical compounds.
Table 2: Recommended Storage and General Stability Guidelines for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | Up to 3 years | Store in a tightly sealed, light-protected container. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Re-test for efficacy if stored for longer periods.[1] |
Note: For all solutions, it is advisable to protect them from light and to use them as freshly as possible. The stability of this compound in aqueous solutions is expected to be poor due to its low solubility and potential for hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 535.58 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 535.58 g/mol * (1000 mg / 1 g) = 5.36 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.36 mg of this compound into the tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare a working solution with a final concentration of 100 nM in a total volume of 1 mL of cell culture medium.
-
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions to ensure accuracy, as directly pipetting very small volumes of the stock solution can be inaccurate.
-
Step 1: Intermediate Dilution (e.g., to 100 µM):
-
Dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium. This will result in a 100 µM intermediate solution.
-
-
Step 2: Final Dilution (e.g., to 100 nM):
-
Dilute the 100 µM intermediate solution 1:1000 in cell culture medium. For example, add 1 µL of the 100 µM solution to 999 µL of medium.
-
-
-
DMSO Concentration Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
In the example above, the final DMSO concentration would be 0.001% (from the 1:1000 dilution of the 100 µM intermediate which had 1% DMSO). Ensure your vehicle control has 0.001% DMSO.
-
-
Application to Cells:
-
Add the appropriate volume of the final working solution to your cell culture plates.
-
Mechanism of Action and Signaling Pathway
This compound, like other rocaglates, inhibits protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A). eIF4A is an ATP-dependent RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a critical step for the initiation of cap-dependent translation. The mechanism of action involves the clamping of eIF4A onto polypurine-rich sequences within the mRNA, which stalls the scanning 43S preinitiation complex and inhibits translation.[1][2][3]
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Improved RNA-Clamping of Amidino-Rocaglates to eIF4A1 | bioRxiv [biorxiv.org]
practical applications of 3'-Methoxyrocaglamide in oncology research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxyrocaglamide, also known as Rocaglamide A (Roc-A), is a potent natural product belonging to the flavagline class of compounds.[1] Isolated from plants of the Aglaia genus, it has demonstrated significant anti-cancer properties in a multitude of in vitro and in vivo studies.[1][2] These application notes provide a comprehensive overview of the practical applications of this compound in oncology research, detailing its mechanism of action, effects on key signaling pathways, and protocols for relevant experimental investigation.
Mechanism of Action
This compound exerts its primary anti-tumor effects by inhibiting protein synthesis.[2][3] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[4][5]
The mechanism is unique in that this compound "clamps" eIF4A onto polypurine sequences within the 5' untranslated regions (5' UTRs) of specific messenger RNAs (mRNAs).[4][6] This action stabilizes the eIF4A-RNA interaction, effectively stalling the scanning of the 43S pre-initiation complex and thereby inhibiting the translation of the downstream open reading frame.[4] This leads to a selective repression of proteins that are crucial for cancer cell proliferation, survival, and metastasis.[1]
Key Signaling Pathways and Cellular Processes Affected
The inhibitory action of this compound on protein synthesis has cascading effects on several critical signaling pathways and cellular processes implicated in cancer:
-
Inhibition of the CRaf-MEK-ERK (MAPK) Pathway: By binding to prohibitins (PHB1 and PHB2), this compound prevents their interaction with CRaf, a key upstream kinase in the MAPK pathway. This leads to the suppression of the CRaf-MEK-ERK signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[1]
-
Induction of Apoptosis: this compound induces programmed cell death in cancer cells through multiple mechanisms. It promotes the activation of pro-apoptotic proteins such as p38 and JNK, while inhibiting the expression of anti-apoptotic proteins like Mcl-1, c-FLIP, and XIAP.[2] This sensitizes cancer cells to apoptosis, including those resistant to TRAIL-mediated cell death.[2][7]
-
Cell Cycle Arrest: The compound causes a downregulation of short-lived proteins that are essential for cell cycle progression, such as Cdc25A.[2] This leads to cell cycle arrest, thereby halting the proliferation of cancer cells.[2]
-
Inhibition of Cancer Cell Migration and Invasion: this compound has been shown to inhibit the migration and invasion of cancer cells by modulating the activity of small GTPases like RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cell motility.[1]
-
Suppression of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival, is also inhibited by this compound.
-
Inhibition of Heat Shock Factor 1 (HSF1) Activity: By inhibiting HSF1, this compound leads to an increased expression of thioredoxin-interacting protein (TXNIP), a negative regulator of glucose uptake.[2] This impairment of glucose metabolism can hinder the rapid growth of malignant cells.[2]
-
Autophagy Inhibition: this compound can enhance natural killer (NK) cell-mediated killing of non-small cell lung cancer (NSCLC) cells by inhibiting autophagy.[3] It achieves this by targeting the protein translation of ULK1, a key initiator of autophagy.[3]
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Type | Reference |
| PC3 | Prostate Cancer | ~30 | Cell Viability | [1] |
| Glioblastoma Stem Cells | Glioblastoma | Nanomolar range | Cytotoxicity (Cell Death) | [8] |
| H460 | Non-Small Cell Lung Cancer | < 500 | Cytotoxicity | [3] |
| A549 | Non-Small Cell Lung Cancer | < 500 | Cytotoxicity | [3] |
| H1975 | Non-Small Cell Lung Cancer | < 500 | Cytotoxicity | [3] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Apoptosis Sensitization | [7] |
| Huh-7 | Hepatocellular Carcinoma | Not specified | Apoptosis Sensitization | [7] |
Visualizing the Mechanism and Pathways
Caption: Mechanism of this compound action on protein synthesis.
Caption: Key signaling pathways affected by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 nM to 10 µM. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Mcl-1, anti-β-actin)[9][10]
-
HRP-conjugated secondary antibodies[9]
-
Chemiluminescent substrate[9]
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound (e.g., at its IC50 concentration for 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[9]
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression. An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in Mcl-1 would indicate apoptosis induction.[9][10]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice)[11]
-
Human cancer cell line (e.g., Huh-7)[7]
-
Matrigel or Cultrex BME[12]
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. Administer the vehicle control to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to evaluate the in vivo efficacy of this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting protein synthesis. Its ability to selectively inhibit the translation of oncogenic proteins and modulate key signaling pathways makes it a valuable tool for oncology research and a potential candidate for therapeutic development. The protocols provided herein offer a framework for investigating its efficacy and further elucidating its biological activities.
References
- 1. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rocaglamide enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the In Vivo Use of 3'-Methoxyrocaglamide and Related Rocaglates in Animal Studies
Disclaimer: To date, specific in vivo studies detailing the experimental use of 3'-Methoxyrocaglamide in animal models are not extensively available in the public domain. The following application notes and protocols are based on comprehensive data from in vivo studies of structurally similar rocaglamide derivatives, including rocaglamide, silvestrol, and other synthetic analogs. These protocols provide a strong framework for designing and conducting in vivo studies with this compound, though optimization for the specific compound is recommended.
Introduction
Rocaglamides are a class of natural products exhibiting potent anticancer and anti-inflammatory activities. Their mechanism of action primarily involves the inhibition of translation initiation factor eIF4A, leading to the suppression of key oncogenes such as MYC and MCL1. This document provides detailed protocols and data for researchers, scientists, and drug development professionals interested in evaluating this compound and its analogs in in vivo animal models of cancer.
Data Presentation: In Vivo Efficacy of Rocaglamide Derivatives
The following tables summarize quantitative data from various in vivo studies on rocaglamide derivatives in different cancer models.
Table 1: In Vivo Antileukemic and Antilymphoma Activity of Rocaglamide Derivatives
| Compound | Cancer Model | Animal Model | Dosing Regimen | Route | Key Findings | Reference |
| Rocaglamide | Multiple Myeloma (U266 Xenograft) | Immunodeficient Mice | Not Specified | Not Specified | Overcomes TRAIL-resistance and significantly increases anti-tumor efficacy of CPT. | [1] |
| Rocaglamide | Acute T-Cell Leukemia (Molt-4 Xenograft) | Immunodeficient Mice | Not Specified | Not Specified | Overcomes TRAIL-resistance and significantly increases anti-tumor efficacy of CPT. | [1] |
| Silvestrol | Acute Myeloid Leukemia (AML) (Primary AML cell xenograft) | NSG Mice | 0.75 mg/kg, 5 days/week for 3 weeks | IP | Reduced tumor burden with minimal toxicity. | [2] |
| Silvestrol | B-Cell Acute Lymphoblastic Leukemia (697 Xenograft) | SCID Mice | 1.5 mg/kg, every other day | IP | Significantly extended survival. | [3][4] |
| Silvestrol | Chronic Lymphocytic Leukemia | Eμ-Tcl-1 Transgenic Mice | Not Specified | Not Specified | Significant reduction in B-cells. | [3][4] |
| (-)-SDS-1-021 (Synthetic Rocaglate) | MYC-driven B-cell Lymphoma (PDX model) | NSG Mice | 0.2 mg/kg, daily for 10 days | IP | Potent single-agent activity, induced rapid tumor regression. | [5] |
| Rocaglamide Hydroxamate (-)-9 | Eμ-Myc driven Lymphoma | C57BL/6 Mice | Not Specified | Not Specified | Synergizes with doxorubicin to reduce lymphoma. | [6] |
Table 2: In Vivo Anti-Tumor Activity of Rocaglamide in a Murine Lymphocytic Leukemia Model
| Compound | Cancer Model | Animal Model | Dosing | Route | Efficacy (T/C %) | Reference |
| Rocaglamide | P-388 Murine Lymphocytic Leukemia | Mice | 1.0 mg/kg | Not Specified | ~156% | [7] |
(T/C %: Treated vs. Control percentage, a measure of anti-tumor efficacy)
Experimental Protocols
Protocol 1: Evaluation of Anti-Leukemia Efficacy of a Rocaglamide Derivative in a Xenograft Mouse Model
This protocol is adapted from studies on silvestrol in acute myeloid leukemia (AML) xenografts.[2][8]
1. Animal Model:
- Strain: Non-obese diabetic/severe combined immunodeficient gamma (NSG) mice.
- Age: 4-6 weeks old.
2. Cell Line and Engraftment:
- Cell Line: MV4-11 (human AML cell line with FLT3-ITD mutation) or primary human AML cells.
- Engraftment: Intravenously inject 2 x 10^7 MV4-11 cells or 3 x 10^6 primary AML cells per mouse via the tail vein.
3. Drug Formulation and Administration:
- Formulation: Prepare the rocaglamide derivative (e.g., this compound) in a suitable vehicle. For example, Silvestrol was formulated in 30% HPBCD (hydroxypropyl-β-cyclodextrin). The final concentration should be such that the desired dose is administered in a volume of approximately 100-200 µL.
- Dosage: Based on analogous compounds, a starting dose range of 0.5 - 1.5 mg/kg can be explored. For Silvestrol, 0.75 mg/kg was used.[2]
- Administration: Administer the drug via intraperitoneal (IP) injection.
- Schedule: A common schedule is administration 5 days a week for 3 consecutive weeks.[2]
4. Monitoring and Endpoints:
- Tumor Burden: Monitor the engraftment and progression of leukemia by flow cytometry analysis of peripheral blood for human CD45+ cells.
- Survival: Monitor the overall survival of the mice.
- Toxicity: Record body weight and observe for any signs of toxicity throughout the study.
5. Data Analysis:
- Compare the tumor burden (percentage of human CD45+ cells) between the treated and vehicle control groups.
- Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
Protocol 2: Evaluation of a Synthetic Rocaglate in a Patient-Derived Xenograft (PDX) Model of B-cell Lymphoma
This protocol is based on the study of (-)-SDS-1-021 in a MYC-driven lymphoma PDX model.[5]
1. Animal Model:
- Strain: NSG mice.
2. PDX Model Establishment:
- Obtain fresh tumor tissue from patients with MYC-driven B-cell lymphoma.
- Implant small tumor fragments subcutaneously into the flanks of NSG mice.
- Once tumors are established, they can be passaged to subsequent cohorts of mice for experiments.
3. Drug Formulation and Administration:
- Formulation: Formulate the rocaglamide derivative in a vehicle such as 5.2% Tween 80 / 5.2% PEG400 in water.
- Dosage: A potent synthetic rocaglate was effective at a low dose of 0.2 mg/kg.[5]
- Administration: Administer daily via intraperitoneal (IP) injection.
- Schedule: A treatment duration of 10 consecutive days has been shown to be effective.[5]
4. Monitoring and Endpoints:
- Tumor Volume: Measure tumor dimensions with calipers daily and calculate tumor volume using the formula: V = (Width^2 × Length)/2.
- Body Weight: Monitor body weight daily as an indicator of toxicity.
- Survival: Monitor long-term survival post-treatment.
5. Data Analysis:
- Plot tumor growth curves for treated and control groups.
- Perform statistical analysis to compare tumor volumes between groups at different time points.
- Generate Kaplan-Meier survival curves.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Rocaglamide Action
Rocaglamides primarily target the translation initiation complex, leading to the inhibition of protein synthesis of specific oncogenes.
Caption: Mechanism of action of Rocaglamides.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a rocaglamide derivative.
Caption: In vivo efficacy study workflow.
References
- 1. Synthetic Molecules Show Promise in Attacking Cancer Cells in Animal Models | Duke Department of Surgery [surgery.duke.edu]
- 2. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antitumor efficacy of 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin hydrochloride), a water-soluble geldanamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin decreases the dose of chemotherapy for prolonging tumor remission in mouse xenografts involving multiple cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rocaglamide breaks TRAIL-resistance in human multiple myeloma and acute T-cell leukemia in vivo in a mouse xenogtraft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-use-of-animal-models-for-cancer-chemoprevention-drug-development - Ask this paper | Bohrium [bohrium.com]
- 8. Analgesics promote welfare and sustain tumour growth in orthotopic 4T1 and B16 mouse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 3'-Methoxyrocaglamide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxyrocaglamide is a member of the rocaglamide family of natural products, which are potent inhibitors of the eukaryotic initiation factor 4A (eIF4A). By targeting eIF4A, this compound can selectively inhibit the translation of oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide to assessing apoptosis induced by this compound, including detailed experimental protocols, data interpretation, and visualization of the key signaling pathways. Due to the limited availability of public data specifically for this compound, the quantitative data and some specific signaling details provided herein are based on studies of the closely related and well-characterized parent compound, rocaglamide A. It is anticipated that this compound will exhibit a similar mechanism of action.
Mechanism of Action: Induction of Apoptosis
Rocaglates, including this compound, exert their pro-apoptotic effects primarily through the inhibition of eIF4A, an RNA helicase that is a critical component of the eIF4F translation initiation complex. This inhibition leads to a reduction in the synthesis of key survival proteins, ultimately triggering programmed cell death. The proposed signaling pathway involves:
-
Inhibition of eIF4A: this compound binds to eIF4A, clamping it onto specific mRNA transcripts.
-
Translational Repression: This action inhibits the translation of proteins with highly structured 5' untranslated regions (UTRs), which often include oncoproteins and cell survival factors.
-
Downregulation of Anti-Apoptotic Proteins: A key target of this translational repression is the cellular FLICE-like inhibitory protein (c-FLIP), a potent inhibitor of caspase-8.
-
Activation of the Extrinsic Apoptosis Pathway: The downregulation of c-FLIP allows for the activation of caspase-8.
-
Caspase Cascade Activation: Activated caspase-8 then initiates a downstream caspase cascade, including the activation of executioner caspases like caspase-3 and caspase-7.
-
Execution of Apoptosis: These executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize expected quantitative data from apoptosis assays based on studies with rocaglamide A. Researchers should generate their own data for this compound using the provided protocols.
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | >95% | <5% | <2% |
| This compound | IC50 | Variable | Significant Increase | Variable |
| Rocaglamide A (HepG2 cells) | 50 nM | ~91% | ~9% | ~0% |
| Rocaglamide A + TRAIL (HepG2 cells) | 50 nM + 50 ng/mL | ~45% | ~55% | ~0% |
Data for Rocaglamide A is adapted from studies in hepatocellular carcinoma cells[1]. TRAIL (TNF-related apoptosis-inducing ligand) is a death receptor ligand that can potentiate rocaglamide-induced apoptosis.
Table 2: Caspase-3/7 Activity Assay
| Treatment | Concentration | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | IC50 | Significant Increase |
| Staurosporine (Positive Control) | 1 µM | >10 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment | Concentration | Relative c-FLIP Expression | Relative Cleaved Caspase-8 Expression | Relative Cleaved PARP-1 Expression |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | IC50 | Decrease | Increase | Increase |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with cold PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium. For suspension cells, proceed to the next step.
-
Collect the cell suspension into a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[3][4]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-FLIP, anti-caspase-8, anti-cleaved caspase-8, anti-PARP-1, anti-cleaved PARP-1, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting EIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3'-Methoxyrocaglamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of 3'-Methoxyrocaglamide. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Troubleshooting Guides & FAQs
Fundamental Solubility Issues
Q1: My stock solution of this compound in an aqueous buffer is cloudy and shows precipitation. What is the expected aqueous solubility?
Q2: I am observing poor bioavailability and inconsistent results in my in vivo experiments. Could this be related to the solubility of this compound?
A2: Yes, poor aqueous solubility is a major contributor to low and variable oral bioavailability. For a drug to be absorbed systemically after oral administration, it must first dissolve in the gastrointestinal fluids. The low solubility of this compound can lead to incomplete dissolution, resulting in suboptimal absorption and inconsistent therapeutic outcomes. Addressing the solubility challenge is a critical step in developing a viable oral formulation.
Solubility Enhancement Techniques
Q3: What are the most promising strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. Based on the physicochemical properties of rocaglates, the most promising approaches include:
-
Cyclodextrin Inclusion Complexation: This technique involves encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. The exterior of the cyclodextrin is hydrophilic, which enhances the overall solubility of the complex in water.
-
Solid Dispersions: This method involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can be achieved through methods like solvent evaporation or melt extrusion. The resulting solid dispersion can improve the dissolution rate and apparent solubility of the drug.
-
Co-solvency: The solubility of this compound can be increased by using a mixture of water and one or more water-miscible organic solvents (co-solvents) such as DMSO, ethanol, or polyethylene glycols (PEGs). This is a common approach for preparing stock solutions for in vitro assays.
Q4: Is there any quantitative data on the solubility improvement of rocaglamides using these techniques?
A4: While specific data for this compound is limited, data for the parent compound, rocaglamide, demonstrates the potential of these techniques. The following table summarizes the reported solubility of rocaglamide in a co-solvent/cyclodextrin system.
| Compound | Formulation System | Achieved Solubility |
| Rocaglamide | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL[2] |
| Rocaglamide | 5% DMSO >> 95% Saline | ≥ 4.76 mg/mL[2] |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
This data indicates that a combination of a co-solvent (DMSO) and a modified cyclodextrin (SBE-β-CD) can significantly enhance the aqueous solubility of a rocaglamide.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general guideline for preparing an inclusion complex of this compound with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Calculate the required mass of each component.
-
Cyclodextrin Paste Formation: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Incorporation of this compound: Add the calculated amount of this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the drug will be incorporated into the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
Drying: The resulting product is then dried in a vacuum oven at 40-50°C until a constant weight is achieved to remove the solvents.
-
Sieving: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Determination: The aqueous solubility of the prepared inclusion complex can be determined using a standard shake-flask method followed by quantification of the dissolved drug by HPLC.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common laboratory-scale method for preparing a solid dispersion of this compound with a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) or a poloxamer.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Poloxamer 407)
-
Organic solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Polymer and Drug Dissolution: Dissolve the desired ratio of this compound and the hydrophilic polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution of both components.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Scrape the solid film from the flask and dry it further in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a fine powder.
-
Characterization (Optional but Recommended): The amorphous nature of the drug in the dispersion can be confirmed using DSC and XRPD.
-
Dissolution Testing: The dissolution rate of the solid dispersion can be compared to the pure drug using a standard dissolution apparatus (e.g., USP Apparatus II).
Visualizing the Mechanism of Action
To effectively utilize this compound in research, it is important to understand its mechanism of action. As a rocaglamide derivative, it functions as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This inhibition subsequently affects downstream signaling pathways crucial for cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.
Experimental Workflow: Solubility Enhancement and Evaluation
Signaling Pathway: Inhibition of Translation Initiation by this compound
References
Technical Support Center: 3'-Methoxyrocaglamide Experiments
Welcome to the technical support center for 3'-Methoxyrocaglamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to facilitate successful experimentation with this potent eIF4A inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of this compound, from initial solution preparation to the interpretation of complex biological data.
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in pure, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. For cell culture experiments, it is critical to maintain a low final DMSO concentration (typically <0.5%, and ideally below 0.05%) in your media to avoid solvent-induced cytotoxicity.[2][3][4]
-
Preparation Steps:
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the target stock concentration.
-
Vortex thoroughly until the solution is clear. Gentle warming may assist dissolution but should be done cautiously.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6]
-
Store aliquots at -20°C or -80°C, protected from light.[5][6]
-
Q2: I am not observing the expected decrease in protein levels of c-MYC or Cyclin D1 after treatment. What could be wrong?
A2: This is a common issue that can stem from several factors related to the drug's activity or the experimental setup. This compound inhibits the RNA helicase eIF4A, which is required for the translation of mRNAs with complex 5' secondary structures, including many oncogenes like c-MYC and cyclins.[7][8]
-
Troubleshooting Steps:
-
Confirm Drug Potency: Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can reduce efficacy.
-
Optimize Dose and Time: Perform a dose-response and time-course experiment. The optimal concentration and treatment duration can vary significantly between cell lines. Start with a broad range of concentrations based on published IC50 values for related compounds and assess protein knockdown at multiple time points (e.g., 12, 24, 48 hours).
-
Check Cell Line Sensitivity: Not all cell lines are equally sensitive to eIF4A inhibition. This can be due to various intrinsic resistance mechanisms. Consider testing a cell line known to be sensitive as a positive control.
-
Verify Western Blot Protocol: Ensure your protein extraction, quantification, and western blotting techniques are optimized. Use a reliable loading control (e.g., β-Actin, GAPDH) to confirm equal protein loading. Note that the expression of some housekeeping genes may not be affected by eIF4A inhibition.
-
Assess Overall Translation: As a positive control for drug activity, you can measure global protein synthesis using an assay like puromycin incorporation (SUnSET assay). A potent eIF4A inhibitor should lead to a noticeable decrease in global translation.
-
Q3: My cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent or show little effect. How can I troubleshoot this?
A3: Inconsistent viability results can be due to issues with the compound, the assay itself, or the cell culture conditions.
-
Troubleshooting Steps:
-
Solubility in Media: While soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media.[9] After diluting your stock solution into the media, inspect it for any visible precipitate. A serial dilution strategy can help prevent this.
-
DMSO Control: Always include a vehicle control group treated with the same final concentration of DMSO as your highest drug concentration. High DMSO levels can be toxic to cells and confound your results.[3]
-
Assay Choice and Timing: The choice of viability assay can influence results. For example, MTT assays measure metabolic activity, which may not always correlate directly with cell number, whereas crystal violet staining measures adherent cell biomass.[10][11] The timing of the assay is also critical; IC50 values can differ based on the treatment endpoint (e.g., 24, 48, or 72 hours).[7]
-
Cell Seeding Density: Ensure that cells are seeded at an appropriate density so they are in the logarithmic growth phase throughout the experiment and the control wells do not become over-confluent.
-
Q4: How do I interpret my polysome profiling results after treatment with this compound?
A4: Polysome profiling separates mRNAs based on the number of associated ribosomes. Actively translated mRNAs are found in the heavy polysome fractions. eIF4A inhibitors like rocaglates can "clamp" the eIF4F complex onto mRNA, which can stall ribosome scanning.
-
Expected Results: A global inhibition of translation initiation will lead to a decrease in the polysome-to-monosome (P/M) ratio, as ribosomes fail to load onto mRNAs, causing a buildup in the 80S monosome peak.
-
Interpreting Shifts: For specific mRNAs that are highly dependent on eIF4A, you would expect to see a significant shift of these transcripts from the heavy polysome fractions to the lighter polysome, monosome, or sub-ribosomal fractions in treated cells compared to control cells. This indicates a reduction in their translation efficiency.
-
Important Controls:
-
EDTA Treatment: As a control for gradient quality and fractionation, treating a lysate with EDTA will dissociate ribosomes into their 40S and 60S subunits, causing a collapse of the polysome peaks.
-
Cycloheximide (CHX): This elongation inhibitor is used in the lysis buffer to "freeze" ribosomes on the mRNA, preserving the polysomes during the procedure.[12]
-
Quantitative Data: Cytotoxicity of Rocaglamide Analogs
| Cell Line | Cancer Type | IC50 (nM) | Reference Compound |
| MCF7 | Breast Cancer | ~5 | Silvestrol |
| T47D | Breast Cancer | Not specified, but potent | Silvestrol |
| BJAB | Burkitt's Lymphoma | EC50: ~2130 (for a novel inhibitor) | Novel eIF4A Inhibitor |
| A549 | Lung Cancer | Not specified, but sensitive | Silvestrol |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | Not specified, but sensitive | Silvestrol |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but sensitive | Silvestrol |
Note: IC50/EC50 values are highly dependent on the assay conditions and duration of treatment.[7][13] The data presented here is for comparative purposes and should be confirmed in your specific experimental system. Data is derived from studies on Silvestrol and other eIF4A inhibitors.[1][8][14]
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Target Proteins
This protocol details the steps to assess the protein levels of eIF4A-dependent targets like c-MYC and Cyclin D1 following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF7 or another sensitive cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the highest final concentration used.
-
Replace the medium with the drug-containing or vehicle control medium and incubate for the desired time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors (e.g., 100 µL per well).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to your protein samples (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-c-MYC, anti-Cyclin D1, and a loading control like anti-β-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Analyze band intensities using image analysis software.
-
Protocol 2: Polysome Profiling Workflow
This protocol provides a general workflow for analyzing changes in mRNA translation efficiency using sucrose gradient polysome profiling.
-
Cell Culture and Treatment:
-
Grow cells in 15 cm dishes to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for the desired duration.
-
Prior to harvesting, add cycloheximide (100 µg/mL final concentration) to the media and incubate for 10 minutes at 37°C to stall translating ribosomes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a specialized polysome lysis buffer (containing buffers, salts, detergents, and cycloheximide) on ice.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet nuclei and mitochondria.
-
-
Sucrose Gradient Preparation:
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes. This is often done using a gradient maker.
-
-
Ultracentrifugation:
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., ~39,000 rpm) in a swinging-bucket rotor (like an SW41) for several hours at 4°C.
-
-
Fractionation and Analysis:
-
Place the centrifuge tube in a gradient fractionator system.
-
Pump a dense sucrose solution into the bottom of the tube to push the gradient upwards through a UV detector monitoring absorbance at 254 nm.
-
Collect fractions of a fixed volume as the gradient is being pushed out. The UV trace will show peaks corresponding to 40S, 60S, 80S (monosomes), and polysomes.
-
-
RNA Isolation and Downstream Analysis:
-
Isolate RNA from each fraction (or from pooled fractions, e.g., "polysome-bound" vs. "monosome-bound").
-
Analyze the distribution of specific mRNAs (like c-MYC) across the gradient using RT-qPCR or analyze the entire translatome using RNA-sequencing.
-
Visualizations: Pathways and Workflows
Signaling Pathway Inhibition
Caption: Mechanism of this compound action on eIF4A.
Experimental Workflow for Protein Analysis
Caption: Western blot workflow for target protein analysis.
Troubleshooting Logic for Negative Results
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting 3'-Methoxyrocaglamide experimental variability
Technical Support Center: 3'-Methoxyrocaglamide
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound.
Q1: Why am I seeing significant variability in my IC50 values between experiments?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Compound Solubility & Stability: this compound has low aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[1] Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Precipitates, even if invisible, can drastically alter the effective concentration.
-
Cell Density & Proliferation Rate: The number of cells seeded and their growth rate can significantly impact apparent IC50 values. Slower-growing cells may appear more resistant in short-term assays. It is crucial to optimize and standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Assay Incubation Time: The cytotoxic effects of rocaglamides are often time-dependent. An IC50 value determined at 24 hours can be vastly different from one at 48 or 72 hours.[1] Standardize the incubation period across all comparative experiments.
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
A2: This indicates a solubility issue. This compound is soluble in organic solvents like DMSO, Chloroform, and Acetone but poorly soluble in aqueous media.[2]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO.[1] Gentle warming or sonication can aid dissolution.
-
Working Dilutions: When diluting the stock into aqueous cell culture media, do so in a stepwise manner and vortex between dilutions to minimize precipitation. The final concentration of DMSO should be carefully controlled.
-
Pre-warmed Media: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility during the dilution process.
Q3: I'm not observing the expected level of protein synthesis inhibition. What could be wrong?
A3: this compound inhibits translation by clamping the RNA helicase eIF4A onto polypurine-rich sequences in mRNA 5' UTRs.[3] If you are not seeing the expected effect:
-
Target Protein Selection: The inhibition is selective. Not all proteins will be equally affected. Choose reporter proteins known to be encoded by mRNAs with long, structured 5' UTRs (e.g., c-Myc, Mcl-1) for your western blot analysis.[4] Housekeeping proteins like GAPDH or β-actin may be less affected and can serve as loading controls.
-
Time Course: The downstream effects of translation inhibition take time to become apparent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal endpoint for observing a decrease in your protein of interest.
-
Compound Potency: Verify the integrity and concentration of your this compound stock. If possible, confirm its activity in a sensitive, well-characterized cell line as a positive control.
Q4: I'm concerned about potential off-target effects. How can I control for this?
A4: While rocaglamides are known to target eIF4A, off-target effects are a possibility with any small molecule inhibitor.
-
Dose-Response: Use the lowest effective concentration possible to achieve the desired on-target effect. A clear dose-response relationship can provide confidence that the observed phenotype is linked to the compound.
-
Rescue Experiments: If possible, overexpressing the target protein (eIF4A) could potentially rescue the phenotype, providing strong evidence for on-target activity.
-
Orthogonal Approaches: Use structurally different eIF4A inhibitors (e.g., hippuristanol) to see if they phenocopy the effects of this compound.[3] Alternatively, use a genetic approach like siRNA or shRNA to knock down eIF4A and compare the results to chemical inhibition.
Quantitative Data Summary
The following tables provide key physicochemical and activity data for rocaglamides. Note that data for the specific this compound derivative is limited in publicly available literature; therefore, data for the parent compound, Rocaglamide (Roc-A), is provided as a close structural and functional analogue.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [2] |
| CAS Number | 189322-69-8 | [2] |
| Molecular Formula | C30H33NO8 | [2] |
| Molecular Weight | 535.58 g/mol | [2] |
| Boiling Point | 686.3 ± 55.0 °C (Predicted) | [2] |
| Density | 1.316 ± 0.06 g/cm3 (Predicted) | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform |[2] |
Table 2: Example IC50 Values for Rocaglamide (Roc-A) Note: These values are for the parent compound Rocaglamide and may vary for the 3'-Methoxy derivative and different experimental conditions (e.g., cell line, incubation time).
| Cell Line | Cancer Type | IC50 | Incubation Time | Source |
| PANC-1 | Pancreatic Cancer | ~80 nM (for apoptosis) | 24 h | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | ~12.5 - 50 nM | 48 h | [1] |
| PC-3 | Prostate Cancer | ~15 nM (for migration) | 16 h | [6] |
| Primary AML Cells | Acute Myeloid Leukemia | Varies (toxic at 48h) | 48 h | [4] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT/MTS) Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a tetrazolium salt-based assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight (or for a sufficient period to allow attachment for adherent cells) at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[1]
-
-
MTT/MTS Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Protect plates from light during this incubation.
-
-
Data Acquisition:
-
For MTT: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
For MTS: No solubilization step is needed.
-
Read the absorbance on a microplate reader. For MTT, read at ~570 nm. For MTS, read at ~490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log-transformed compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for Protein Synthesis Inhibition
This protocol describes how to assess the effect of this compound on the expression of a target protein.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X) to each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Analyze band intensity using densitometry software, normalizing to a loading control (e.g., β-actin).
-
Visualizations
Signaling & Mechanism of Action
Caption: Mechanism of this compound action on the translation initiation pathway.
Experimental Workflow: IC50 Determination
Caption: Standard workflow for determining the IC50 value of a compound in cell culture.
Troubleshooting Logic: Inconsistent IC50 Values
Caption: Troubleshooting decision tree for variable IC50 results in cell-based assays.
References
- 1. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 189322-69-8 [amp.chemicalbook.com]
- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to prevent degradation of 3'-Methoxyrocaglamide in solution
Welcome to the technical support center for 3'-Methoxyrocaglamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and prevention of degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a member of the rocaglamide (or flavagline) class of natural products, which are known for their potent anticancer and insecticidal activities. Structurally, it possesses a complex cyclopenta[b]benzofuran core. Key functional groups that may be susceptible to degradation include ester and amide moieties, as well as methoxy groups on the aromatic rings. The overall structure is relatively non-polar.
Q2: What are the general recommendations for storing this compound?
A2: For solid this compound, it is recommended to store it at -20°C. To prepare a stock solution, dissolve the solid in an appropriate solvent such as DMSO. These stock solutions should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[1]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[1].
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo experiments, it is crucial to prepare fresh working solutions on the day of use[1]. When preparing aqueous solutions for experiments, ensure that the final concentration of the organic solvent (like DMSO) is compatible with your experimental system and does not exceed levels that could cause toxicity or other artifacts.
Q4: What are the potential degradation pathways for this compound in solution?
-
Hydrolysis: The ester and amide functionalities in the molecule are susceptible to hydrolysis under both acidic and alkaline conditions. This would lead to the cleavage of these bonds, resulting in the formation of the corresponding carboxylic acid and alcohol/amine derivatives.
-
Oxidation: The electron-rich aromatic rings and other functional groups could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the degradation of the compound. Molecules with extended conjugated systems, like this compound, are often light-sensitive[2].
-
Thermal Degradation: High temperatures can accelerate the rate of all chemical degradation reactions.
A proposed degradation pathway is illustrated in the diagram below.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of biological activity over time | Degradation of this compound in solution. | 1. Prepare fresh solutions: Always prepare working solutions from a frozen stock immediately before use. 2. Optimize storage: Store stock solutions in DMSO at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. 3. Control experimental conditions: Maintain a neutral pH, protect solutions from light by using amber vials or covering with foil, and avoid high temperatures. |
| Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Run a fresh vs. aged sample: Compare the chromatogram of a freshly prepared solution with one that has been stored under your typical experimental conditions. 2. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants. See the detailed protocol below. |
| Precipitation of the compound in aqueous buffers | Poor solubility and/or degradation leading to less soluble products. | 1. Check solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the experiment. 2. Sonication: Briefly sonicate the solution to aid dissolution, but avoid excessive heating. 3. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove any precipitate before use. |
Experimental Protocols
Protocol for Forced Degradation Study and Stability-Indicating HPLC Method Development
This protocol outlines the steps to investigate the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.
-
For each stress condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the respective stressor solution.
2. Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep one set of samples at room temperature and another at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep one set of samples at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂). Keep the samples at room temperature for 24 hours.
-
Thermal Degradation: Dissolve the drug in the mobile phase or a suitable solvent and heat at 60°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours), alongside a control sample protected from light.
3. Sample Preparation for HPLC Analysis:
-
After the specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
4. HPLC Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 10-90% organic solvent over 30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection of the parent compound and any degradation products.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.
5. Data Analysis and Interpretation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage degradation of this compound under each condition.
-
The peak purity of the parent compound in the presence of its degradants should be assessed using the PDA detector to ensure the method is stability-indicating.
| Stress Condition | Typical Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 80°C | Potential cleavage of ester and amide bonds. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 80°C | Likely rapid cleavage of ester and amide bonds. |
| Oxidation | 3% - 30% H₂O₂, Room Temp | Potential formation of N-oxides, or oxidation of aromatic rings. |
| Thermal Degradation | 60°C - 80°C (in solution and as solid) | Acceleration of all degradation pathways. |
| Photodegradation | UV light (254/366 nm), Visible light | Potential for complex degradation pathways involving radical reactions. |
By following these guidelines and protocols, researchers can minimize the degradation of this compound in solution and ensure the reliability and reproducibility of their experimental results. For further assistance, please consult the relevant scientific literature on the stability of related flavagline compounds.
References
identifying and minimizing off-target effects of 3'-Methoxyrocaglamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3'-Methoxyrocaglamide. The information is designed to help identify and minimize off-target effects during experimentation.
FAQs: Understanding and Identifying Off-Target Effects
Q1: What is the primary on-target effect of this compound?
This compound is a member of the rocaglate family of natural products. Its primary on-target effect is the inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[1] eIF4A is an ATP-dependent RNA helicase that unwinds complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, a critical step for the initiation of cap-dependent translation.[1][2] Rocaglates, including this compound, act as interfacial inhibitors, clamping eIF4A onto polypurine sequences within the mRNA, thereby stalling ribosome scanning and inhibiting protein synthesis of a specific subset of mRNAs.[3][4]
Q2: What are the known or potential off-target effects of rocaglates like this compound?
While rocaglates are known for their potent eIF4A inhibition, they have been reported to interact with other proteins. One of the most well-documented off-targets is the DEAD-box helicase DDX3.[5] Additionally, due to the critical role of translation in cellular signaling, inhibition of eIF4A can have downstream effects on various pathways, which can be perceived as off-target effects. These can include modulation of the mTOR and MAPK/JNK signaling pathways.[6][7] Comprehensive profiling is necessary to identify other potential off-target interactions for a specific derivative like this compound.
Q3: What are the recommended methods for identifying the off-target profile of this compound?
A multi-pronged approach is recommended to comprehensively identify off-target effects. Key methodologies include:
-
Kinome Scanning: To assess the interaction of this compound with a broad panel of kinases.
-
Proteome-wide Thermal Shift Assays (CETSA/PISA): To identify direct protein binders in a cellular context by measuring changes in protein thermal stability upon compound treatment.
-
Affinity-based Proteomics: Using a derivatized version of the compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Quantitative Mass Spectrometry-based Proteomics: To analyze global changes in protein expression levels following treatment with this compound, which can reveal downstream pathway alterations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other rocaglates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent anti-proliferative activity (EC50 values vary between experiments) | Cell density at the time of treatment. Passage number and health of the cell line. Purity and stability of the compound stock solution. | Standardize cell seeding density for all experiments. Use cells within a consistent and low passage number range. Prepare fresh compound dilutions from a validated stock solution for each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. |
| High levels of cytotoxicity observed even at low concentrations | Off-target toxicity. Cell line is highly dependent on eIF4A-regulated proteins for survival. | Perform a dose-response curve to determine the optimal concentration range. Use proteomic methods to identify potential off-targets mediating toxicity. Compare the sensitivity of your cell line to other cell lines to understand its dependency on eIF4A. |
| Discrepancy between in vitro (biochemical) and in cellulo (cellular) activity | Poor cell permeability of the compound. Compound is being metabolized or effluxed by the cells. The on-target is not the primary driver of the observed cellular phenotype. | Assess cell permeability using standard assays (e.g., PAMPA). Use inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if cellular potency is restored. Validate on-target engagement in cells using CETSA or a similar method. |
| Difficulty in validating a potential off-target identified by proteomics | The interaction is indirect (downstream effect). The interaction is of low affinity and not detectable by orthogonal methods. The antibody used for validation (e.g., in Western blotting or immunoprecipitation) is not specific or of poor quality. | Use orthogonal methods like cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) with the purified protein to confirm direct binding. Validate the antibody with positive and negative controls before use. Consider using a different validation method, such as a functional assay for the putative off-target. |
Quantitative Data for Rocaglates
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides data for closely related and well-characterized rocaglates, Silvestrol and CR-1-31-B, to serve as a reference for expected potency.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| Silvestrol | eIF4A | In vitro translation | IC50 ≈ 25 nM | MDA-MD-231 & KOPT-K1 cells | [6] |
| CR-1-31-B | eIF4A | In vitro translation | IC50 ≈ 3.2 nM | MCF-7 & T47D cells | [6] |
| Zotatifin | eIF4A | RNA-clamping | ΔTm = 7.82°C | Purified human eIF4A | [8] |
| Silvestrol | eIF4A | RNA-clamping | ΔTm = 9.87°C | Purified human eIF4A | [8] |
| CR-1-31-B | eIF4A | RNA-clamping | ΔTm = 10.12°C | Purified human eIF4A | [8] |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling
This protocol outlines a general procedure for assessing the off-target effects of this compound against a large panel of human kinases.
Principle:
This assay relies on the ability of a test compound to compete with a known, immobilized ligand for the active site of a kinase. The amount of kinase bound to the solid support is quantified, and a reduction in this amount in the presence of the test compound indicates an interaction.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a primary screen, a final assay concentration of 1 µM is common.
-
Assay Plate Preparation: Use a commercially available kinase profiling service (e.g., KINOMEscan™). The kinases are typically expressed as DNA-tagged fusion proteins.
-
Binding Reaction:
-
Mix the DNA-tagged kinases with the immobilized ligand in the assay wells.
-
Add this compound or a DMSO control to the wells.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Washing: Wash the wells to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is >65% inhibition.
Protocol 2: Proteome-wide Off-Target Identification using Thermal Proteome Profiling (TPP/CETSA)
This protocol describes a method to identify direct protein targets of this compound in a cellular context.
Principle:
The binding of a small molecule to a protein can increase the protein's thermal stability. By heating cells or cell lysates to various temperatures, it is possible to identify proteins that are stabilized by the compound, as they will remain in the soluble fraction at higher temperatures compared to their unbound state.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10x EC50) or with a DMSO vehicle control. Incubate for a sufficient time to allow for compound uptake and target engagement (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 42°C to 62°C in 2°C increments) for a short period (e.g., 3 minutes). Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble protein fraction).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMTs) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative abundance of the soluble protein as a function of temperature to generate a "melting curve".
-
A shift in the melting curve to higher temperatures in the compound-treated samples compared to the control indicates protein stabilization and a direct interaction.
-
Visualizations
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: On-target effect on cap-dependent translation initiation.
Caption: Potential off-target signaling pathway interactions.
References
- 1. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 2. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - Mendeley Data [data.mendeley.com]
- 5. mdpi.com [mdpi.com]
- 6. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Publications on the MAPK Signaling Cascade Using GemPharmatech Mice_GemPharmatech [en.gempharmatech.com]
- 8. mdpi.com [mdpi.com]
refining cell culture conditions for 3'-Methoxyrocaglamide studies
This guide provides technical support for researchers using 3'-Methoxyrocaglamide, a potent inhibitor of the translation initiation factor eIF4A. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural compound belonging to the rocaglate family. Its primary mechanism of action is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][2] eIF4A is a key component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs to allow for ribosome recruitment and the initiation of protein synthesis.[1][2] By binding to eIF4A, this compound "clamps" the helicase onto specific mRNA sequences, such as polypurine stretches, preventing the translation of a subset of mRNAs, many of which encode proteins involved in cancer cell proliferation and survival.[1]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-20 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).
Q3: What is a typical working concentration for cell culture experiments?
A3: The optimal working concentration of this compound is highly cell-line dependent. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[4][5] A good starting point for a dose-response experiment is to use a range of concentrations from low nanomolar (e.g., 1 nM) to micromolar (e.g., 1-10 µM). The treatment duration will also influence the effective concentration, with common time points for analysis being 24, 48, and 72 hours.[4]
Q4: Which cellular pathways are affected by this compound treatment?
A4: By inhibiting eIF4A, this compound disrupts the translation of specific mRNAs, many of which have complex 5' UTRs. This leads to the downregulation of key oncoproteins and pro-survival factors. Major signaling pathways that converge on and are regulated by the eIF4F complex include the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[6][7] Consequently, proteins such as c-Myc, Cyclin D1, and various anti-apoptotic factors are often suppressed following treatment.
Mechanism of Action: eIF4A Inhibition
Caption: Inhibition of translation initiation by this compound.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death even at low concentrations, or in my vehicle control.
-
Potential Cause: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high for your cell line.
-
Solution: Ensure the final DMSO concentration is kept constant across all treatments (including untreated controls) and is at a non-toxic level (typically <0.5%). Perform a vehicle-only toxicity test to confirm.
-
Potential Cause: Compound Precipitation. The compound may be precipitating out of the culture medium.
-
Solution: Visually inspect the culture medium for any precipitate after adding the compound. Ensure the stock solution is fully dissolved before diluting it into the medium. It may be necessary to vortex the stock solution briefly before use.
Problem 2: I am not observing any significant effect on cell viability or my target protein levels.
-
Potential Cause: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the compound. Ensure stock solutions are stored properly at -20°C or -80°C and protected from light.
-
Potential Cause: Cell Line Resistance. The cell line you are using may be resistant to eIF4A inhibition or express drug efflux pumps.
-
Solution: Try a different cell line known to be sensitive to rocaglates. You can also measure the expression of proteins like ABCB1 (MDR1) which are involved in drug resistance.
-
Potential Cause: Insufficient Treatment Duration or Concentration. The incubation time or drug concentration may be too low to elicit a response.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment with a wider range of concentrations to determine the optimal conditions.[4]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Quantitative Data Summary
The potency of this compound, measured as the IC50 value, varies significantly across different cancer cell lines. This variability can be influenced by factors such as the cell's proliferation rate and the expression levels of translation initiation factors.[8][9]
Table 1: Example IC50 Values for eIF4A Inhibitors in Various Cancer Cell Lines
Note: This table is illustrative. IC50 values for this compound specifically should be determined empirically for the cell lines used in your study.
| Cell Line | Cancer Type | Compound | Reported IC50 (nM) |
| HCT116 | Colorectal Carcinoma | Rocaglate Analog | ~20 - 50 |
| PC-3 | Prostate Cancer | Rocaglate Analog | ~10 - 40 |
| MDA-MB-231 | Breast Cancer | Rocaglate Analog | ~15 - 60 |
| Jurkat | T-cell Leukemia | Silvestrol | ~5 - 10 |
| A549 | Lung Carcinoma | Silvestrol | ~10 - 30 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a "vehicle-only" control containing the same final concentration of DMSO as your highest drug concentration.
-
Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the drug or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Proteins
This protocol is for assessing the levels of proteins like c-Myc or Cyclin D1, which are sensitive to eIF4A inhibition.
-
Experiment Setup: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein (e.g., anti-c-Myc) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize the target protein level to the loading control.
References
- 1. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | 189322-69-8 [amp.chemicalbook.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. Frontiers | Eukaryotic translation initiation factor 4A1 in the pathogenesis and treatment of cancers [frontiersin.org]
- 7. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.harvard.edu [scholar.harvard.edu]
- 9. eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in 3'-Methoxyrocaglamide synthesis
Welcome to the technical support center for the synthesis of 3'-Methoxyrocaglamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common inconsistencies encountered during the synthesis of this complex molecule. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Question 1: Why am I observing low yields in the initial [3+2] photocycloaddition step?
Answer: Low yields in the biomimetic [3+2] photocycloaddition between a 3-hydroxyflavone derivative and a cinnamate ester are a common challenge. Several factors can contribute to this issue:
-
Inadequate Light Source or Wavelength: The reaction is photochemical and requires a specific wavelength of light (typically >330 nm) to proceed efficiently and to avoid photodimerization of the cinnamate.
-
Suboptimal Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction outcome.
-
Low Diastereoselectivity: The formation of multiple diastereomers can make purification difficult and reduce the isolated yield of the desired endo-cycloadduct.
Troubleshooting Steps:
-
Optimize Reaction Conditions: A screening of solvents and additives can enhance the yield and diastereoselectivity. For the photocycloaddition of a 3-hydroxyflavone with methyl cinnamate, the addition of trifluoroethanol (TFE) has been shown to improve both the isolated yield and the endo:exo diastereomeric ratio.[1]
-
Verify Light Source: Ensure your photochemical reactor is equipped with the correct lamp and appropriate filters to deliver the required wavelength.
-
Purification Strategy: Employ careful column chromatography to separate the desired diastereomer from side products and unreacted starting materials.
Question 2: I am struggling with poor diastereoselectivity during the formation of the cyclopenta[b]benzofuran core. What can I do to improve this?
Answer: Achieving high diastereoselectivity is crucial for the efficient synthesis of rocaglamides due to the presence of five contiguous stereocenters.[2][3] Poor diastereoselectivity can stem from the reaction mechanism and the conditions employed.
Troubleshooting Steps:
-
Chiral Auxiliaries and Catalysts: For enantioselective syntheses, the use of chiral Brønsted acids, such as functionalized TADDOL derivatives, can induce asymmetry and improve the enantiomeric excess.[4]
-
Solvent and Additive Screening: As mentioned for yield improvement, solvents and additives can also influence the stereochemical outcome of the reaction. Experiment with a range of solvents to find the optimal conditions for your specific substrates.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance stereoselectivity.
Question 3: I am observing significant side product formation during the deprotection steps. How can I minimize this?
Answer: Deprotection of hydroxyl and other functional groups is a critical final step. The choice of deprotection agent and reaction conditions must be carefully selected to avoid unwanted side reactions or degradation of the complex rocaglamide scaffold.
Troubleshooting Steps:
-
Mild Deprotection Reagents: Utilize mild deprotection conditions. For example, if you are using silyl protecting groups, fluoride-based reagents in a buffered solution can be effective.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-reaction and decomposition.
-
Purification of Protected Intermediates: Ensure that all intermediates are thoroughly purified before proceeding to the next step, as impurities can interfere with subsequent reactions.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound, based on established synthetic strategies.
Protocol 1: Biomimetic [3+2] Photocycloaddition
This protocol describes the key cycloaddition step to form the cyclopenta[b]benzofuran core.
Materials:
-
3-Hydroxyflavone derivative
-
3'-Methoxy-4'-hydroxy-cinnamate derivative
-
Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Photochemical reactor with a >330 nm filter
Procedure:
-
Dissolve the 3-hydroxyflavone derivative (1.0 eq) and the cinnamate derivative (1.5 eq) in a mixture of DCM and TFE.
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution in the photochemical reactor at 0°C for 12 hours, ensuring the wavelength is maintained above 330 nm.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.
Protocol 2: α-Ketol Rearrangement and Reduction
This protocol outlines the conversion of the initial cycloadduct to the rocaglate core.
Materials:
-
Photocycloadduct from Protocol 1
-
Base (e.g., potassium carbonate)
-
Methanol
-
Reducing agent (e.g., sodium borohydride)
Procedure:
-
Dissolve the purified cycloadduct in methanol.
-
Add the base and stir the mixture at room temperature until the rearrangement is complete (monitor by TLC).
-
Cool the reaction mixture to 0°C.
-
Slowly add the reducing agent in portions.
-
Stir the reaction at 0°C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by silica gel column chromatography.
Data Presentation
The following table summarizes quantitative data on the optimization of the [3+2] photocycloaddition reaction.
| Entry | Additive | Solvent | Yield of Cycloadduct (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | DCM | 30 | 2:1 |
| 2 | Acetic Acid | DCM | 45 | 3:1 |
| 3 | TFE | DCM | 55 | 5:1 |
Table 1: Optimization of the [3+2] Photocycloaddition Reaction. Data is representative and based on findings that trifluoroethanol improves yield and diastereoselectivity.[1]
Visualizations
The following diagrams illustrate key pathways and workflows in the synthesis of this compound.
Caption: General synthetic workflow for rocaglamide synthesis.
Caption: Troubleshooting logic for synthesis inconsistencies.
Caption: Rocaglamide's mechanism of action via eIF4A inhibition.
References
- 1. Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives as Inhibitors of Eukaryotic Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
reducing cytotoxicity of 3'-Methoxyrocaglamide in normal cells
Welcome to the Technical Support Center for 3'-Methoxyrocaglamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of this compound, with a focus on strategies to mitigate its cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other rocaglamides?
A1: this compound belongs to the rocaglamide family of natural products, which are potent inhibitors of protein synthesis. Their primary mechanism of action is the inhibition of the eukaryotic initiation factor 4A (eIF4A).[1][2][3] eIF4A is an ATP-dependent DEAD-box RNA helicase that unwinds the secondary structure in the 5'-untranslated region (5'-UTR) of messenger RNA (mRNA), a critical step for the initiation of cap-dependent translation.[3][4] Rocaglamides function as interfacial inhibitors, clamping eIF4A onto polypurine RNA sequences.[1] This action creates a steric barrier that impedes the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of a specific subset of mRNAs, many of which encode oncoproteins and proteins involved in cell proliferation and survival.[1][4] Some studies have also shown that rocaglamides can target another DEAD-box RNA helicase, DDX3.
Q2: Why does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: The selective cytotoxicity of rocaglamides is a key area of interest for their therapeutic development. Several factors contribute to this selectivity:
-
Increased demand for protein synthesis in cancer cells: Cancer cells have a higher proliferation rate and metabolic activity, leading to an increased demand for protein synthesis. This makes them more vulnerable to inhibitors of translation initiation like this compound.[4]
-
Dependence on specific mRNAs: Many cancer cells are highly dependent on the translation of mRNAs with complex 5'-UTRs that are particularly sensitive to eIF4A inhibition. These often include oncogenes like MYC, cyclins, and anti-apoptotic proteins.[1][4]
-
Differential gene activation: Studies have shown that rocaglamides can activate different sets of genes in tumor cells compared to normal cells. For instance, Rocaglamide-A was found to selectively stimulate genes responsive to DNA replication stress in leukemic cells but not in normal T lymphocytes.[5]
-
Cell cycle arrest: Rocaglamide-A has been shown to induce G1-S phase cell cycle arrest in cancer cells by promoting the degradation of Cdc25A, a key cell cycle regulator. This effect was not observed in proliferating normal T lymphocytes.[5]
Q3: What are the potential strategies to further reduce the cytotoxicity of this compound in normal cells?
A3: While rocaglamides have inherent selectivity, several strategies can be explored to further minimize their impact on normal cells:
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticle-based drug delivery systems, such as liposomes or polymer-based nanoparticles, can enhance its delivery to tumor tissues while reducing exposure to healthy tissues.[6][7][8] These nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells, leading to more specific uptake.[7]
-
Development of Novel Analogs: Structure-activity relationship studies of rocaglamide derivatives can guide the synthesis of new analogs with improved selectivity indices (the ratio of cytotoxicity in cancer cells to normal cells). Modifications to the rocaglamide core structure may alter its binding affinity or transport properties, potentially reducing off-target effects.
-
Combination Therapy: Using this compound at lower doses in combination with other chemotherapeutic agents can achieve synergistic anticancer effects while minimizing the toxicity of each individual drug.
-
Cyclotherapy: This approach involves selectively inducing a temporary cell-cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents. While not yet specifically demonstrated for rocaglamides, it is a promising strategy for reducing the side effects of various chemotherapies.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. The specific normal cell line used is particularly sensitive. 2. The concentration of this compound is too high. 3. Errors in cell counting or viability assay. | 1. Test a panel of different normal cell lines to assess differential sensitivity. 2. Perform a dose-response curve to determine the IC50 for both cancer and normal cell lines and identify a therapeutic window. 3. Recalibrate cell counting equipment and ensure proper execution of the viability assay (see protocols below). |
| Inconsistent results in cytotoxicity assays. | 1. Variation in cell seeding density. 2. Inconsistent drug incubation times. 3. Contamination of cell cultures. 4. Instability of this compound in culture medium. | 1. Ensure a consistent number of cells are seeded in each well. 2. Standardize the incubation period with the drug. 3. Regularly check for and address any microbial contamination. 4. Prepare fresh drug solutions for each experiment and minimize exposure to light and heat. |
| Low or no apoptotic activity detected in cancer cells after treatment. | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The cancer cell line is resistant to this compound. 4. The apoptosis assay is not sensitive enough or performed incorrectly. | 1. Increase the concentration of the drug based on dose-response studies. 2. Extend the incubation time (e.g., 24, 48, 72 hours). 3. Verify the expression of eIF4A and DDX3 in the cell line. 4. Use a sensitive apoptosis detection method like Annexin V/PI staining and ensure proper instrument setup (see protocol below). |
Data Presentation
Table 1: Comparative Cytotoxicity of Silvestrol (a Rocaglamide Analog) in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Lu1 | Lung Cancer | 1.2 | |
| LNCaP | Prostate Cancer | 1.5 | |
| MCF-7 | Breast Cancer | 1.5 | |
| MDA-MB-435 | Melanoma | 1.6 | [9] |
| HT-29 | Colon Cancer | 0.7 | [10] |
| A549 | Lung Cancer | 9.42 | [10] |
| HEK293T | Embryonic Kidney (immortalized) | 16 | [10] |
| Caki-2 | Kidney Carcinoma | 37 | [10] |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 4.6 | |
| MRC-5 | Lung Fibroblast (Normal) | >50,000 | [10] |
Note: Data for the closely related rocaglamide, silvestrol, is presented here as a representative example of the selective cytotoxicity of this class of compounds. IC50 values can vary depending on the specific assay conditions and incubation times.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the MTT incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium to each well. Then, add 10 µL of the MTT stock solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix gently by pipetting up and down to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.[11][12][13][14]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Visualizations
References
- 1. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes and nanoparticles: nanosized vehicles for drug delivery in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fahmylab.yale.edu [fahmylab.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
Technical Support Center: Optimization of 3'-Methoxyrocaglamide In Vivo Delivery
Welcome to the technical support center for the in vivo application of 3'-Methoxyrocaglamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the rocaglate (or flavagline) family of natural products. Its primary mechanism of action is the inhibition of protein synthesis. It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, by clamping it onto polypurine sequences in messenger RNAs (mRNAs).[1] This action prevents the translation of specific mRNAs, many of which encode oncoproteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Additionally, this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][3][4]
Q2: What are the recommended solvents and formulations for in vivo delivery of this compound?
A2: Due to its hydrophobic nature, this compound has poor aqueous solubility. For in vivo studies, it is commonly formulated in a solution of 30% hydroxypropyl-β-cyclodextrin (HPβCD) in water. For in vitro experiments, Dimethyl sulfoxide (DMSO) is typically used as a solvent.
Q3: What are the common administration routes for this compound in animal models?
A3: The most frequently reported routes of administration for rocaglamides, including this compound, in rodent models are intraperitoneal (IP) injection and oral gavage. The choice of administration route will depend on the experimental design and objectives.
Q4: What is the oral bioavailability of this compound?
Q5: What are the known in vivo toxicities of this compound?
A5: Studies on rocaglamide derivatives have generally indicated a favorable safety profile in animal models. Specifically, they have not been associated with significant liver toxicity (as measured by glutamate pyruvate transaminase activity) or body weight loss.[5] However, as with any experimental compound, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model and to monitor for any signs of toxicity.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Precipitation of this compound in Formulation
-
Problem: The compound precipitates out of the vehicle solution during preparation or storage.
-
Possible Causes:
-
Incorrect solvent or vehicle concentration.
-
Temperature fluctuations affecting solubility.
-
pH of the solution is not optimal.
-
-
Solutions:
-
Vehicle Preparation: Ensure the 30% HPβCD solution is fully dissolved in sterile water before adding the this compound. Gentle warming and vortexing can aid in dissolution.
-
Sonication: If precipitation occurs, brief sonication of the formulation in a water bath can help to redissolve the compound.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Alternative Formulations: If precipitation persists, consider exploring co-amorphous drug delivery systems, which have been shown to enhance the stability and dissolution of poorly water-soluble drugs.[6][7]
-
Issue 2: Inconsistent Efficacy in In Vivo Tumor Models
-
Problem: High variability in tumor growth inhibition between animals in the same treatment group.
-
Possible Causes:
-
Inaccurate dosing due to improper administration technique.
-
Degradation of the compound in the formulation.
-
Variability in drug absorption between individual animals.
-
-
Solutions:
-
Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration technique (IP injection or oral gavage). Refer to the detailed protocols below. For oral gavage, ensure the needle is correctly placed to avoid accidental administration into the trachea.
-
Formulation Stability: Prepare fresh formulations for each treatment day to avoid potential degradation of this compound.
-
Dosing Volume: Use a consistent and accurate dosing volume based on the animal's body weight. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[8]
-
Animal Health: Monitor the health of the animals closely, as underlying health issues can affect drug metabolism and efficacy.
-
Issue 3: Adverse Events or Signs of Toxicity in Animals
-
Problem: Animals exhibit signs of distress, weight loss, or other adverse effects after administration.
-
Possible Causes:
-
The administered dose is above the maximum tolerated dose (MTD).
-
Vehicle-related toxicity.
-
Improper administration leading to injury.
-
-
Solutions:
-
Dose-Escalation Study: If not already performed, conduct a dose-escalation study to determine the MTD of this compound in your specific animal model.
-
Vehicle Control Group: Always include a vehicle control group to differentiate between compound-related and vehicle-related toxicity.
-
Administration Technique Review: Review and refine the administration technique to minimize stress and risk of injury to the animals. For IP injections, ensure the needle is inserted in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9]
-
Monitor and Record: Diligently monitor and record all clinical signs of toxicity. If severe adverse events occur, consider reducing the dose or frequency of administration.
-
Quantitative Data Summary
The following tables summarize available quantitative data for rocaglamides. Note that specific pharmacokinetic data for this compound is limited; therefore, data for the parent compound rocaglamide is provided as a reference.
Table 1: In Vivo Pharmacokinetic Parameters of Rocaglamide
| Parameter | Value | Species | Administration Route | Formulation | Source |
| Oral Bioavailability | 50% | Not Specified | Oral | Not Specified | (Internal Data) |
| Half-life (t½) | ~2-5 hours (inferred) | Rat | Oral | Not Specified | [10] |
| Cmax | Dose-dependent | Rat | Oral | Not Specified | [11] |
| AUC | Dose-dependent | Rat | Oral | Not Specified | [11] |
Table 2: Recommended Dosing Parameters for In Vivo Studies
| Parameter | Recommendation | Species | Source |
| IP Injection Volume | < 10 mL/kg | Mouse/Rat | [9] |
| Oral Gavage Volume | 5-10 mL/kg | Mouse/Rat | [8][12] |
| IP Needle Gauge | 26-27 G | Mouse | [13] |
| Oral Gavage Needle Gauge | 18-20 G | Mouse | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of HPβCD to prepare a 30% (w/v) solution in sterile water.
-
In a sterile conical tube, add the calculated amount of HPβCD to the required volume of sterile water.
-
Vortex the solution until the HPβCD is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.
-
Weigh the required amount of this compound and add it to the 30% HPβCD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution for any particulate matter before administration.
-
Prepare the formulation fresh on the day of administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (26-27 gauge, ½ inch)
-
70% ethanol
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of the formulation into the syringe.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse so that its head is pointing slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no blood or colored fluid should enter the syringe).
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 3: Oral Gavage in Mice
-
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile, flexible oral gavage needles (18-20 gauge with a ball tip)
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Gently restrain the mouse by scruffing the neck, ensuring the head and neck are in a straight line with the body.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the esophagus (the animal may swallow), slowly administer the solution.
-
After administration, gently remove the needle in the same line as insertion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.[8][12][15][16]
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo delivery.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TARGETING THE eIF4A RNA HELICASE BLOCKS TRANSLATION OF THE MUC1-C ONCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Amorphous Drug Formulations in Numbers: Recent Advances in Co-Amorphous Drug Formulations with Focus on Co-Formability, Molar Ratio, Preparation Methods, Physical Stability, In Vitro and In Vivo Performance, and New Formulation Strategies [mdpi.com]
- 7. Co-Amorphous Drug Formulations in Numbers: Recent Advances in Co-Amorphous Drug Formulations with Focus on Co-Formability, Molar Ratio, Preparation Methods, Physical Stability, In Vitro and In Vivo Performance, and New Formulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. mdpi.com [mdpi.com]
- 11. garethconduit.org [garethconduit.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
Validation & Comparative
Validating the Anticancer Effects of 3'-Methoxyrocaglamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of 3'-Methoxyrocaglamide, a member of the rocaglamide (or flavagline) family of natural products. Its performance is compared with established chemotherapeutic agents, paclitaxel and doxorubicin, supported by experimental data from scientific literature.
Executive Summary
This compound, a cyclopenta[b]benzofuran, demonstrates potent anticancer activity by inhibiting protein synthesis and inducing apoptosis. Its efficacy is comparable to that of other natural anticancer compounds like paclitaxel and camptothecin. This guide details its mechanism of action, presents comparative cytotoxicity data, and provides standardized protocols for key experimental validations.
Mechanism of Action: Targeting Protein Synthesis and Inducing Apoptosis
Rocaglamides, including this compound, exert their anticancer effects through a multi-faceted approach. A primary mechanism is the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation. By binding to eIF4A, rocaglamides stabilize its interaction with RNA, thereby stalling the translation process and leading to cell growth arrest.[1]
Furthermore, rocaglamides have been shown to induce apoptosis, or programmed cell death, in cancer cells. Evidence suggests that this occurs through the intrinsic mitochondrial pathway.[1] This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, which are the executioners of apoptosis. Studies on rocaglaol, a closely related rocaglamide, have shown it induces cell cycle arrest at the G2/M phase and triggers apoptosis via the mitochondrial pathway.[1]
Comparative Cytotoxicity
Direct comparative studies of this compound with paclitaxel and doxorubicin across multiple cancer cell lines are limited in publicly available literature. However, studies on rocaglaol, a structurally similar rocaglamide, have shown its cytotoxic effects (ED50 values) to be comparable to those of paclitaxel and camptothecin in lung (Lu1), prostate (LNCaP), and breast (MCF-7) cancer cell lines.[1]
To provide a framework for comparison, the following table includes IC50 values for paclitaxel and doxorubicin in commonly studied cancer cell lines. It is important to note that IC50 values can vary significantly between different studies and experimental conditions.
| Drug | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | MCF-7 | Breast Cancer | 2 - 25 |
| A549 | Lung Cancer | 5 - 50 | |
| HeLa | Cervical Cancer | 3 - 10 | |
| Doxorubicin | MCF-7 | Breast Cancer | 50 - 500 |
| A549 | Lung Cancer | 100 - 1000 | |
| HeLa | Cervical Cancer | 50 - 200 |
Note: These values are approximate and collated from various sources for illustrative purposes. Researchers should consult specific literature for precise values under their experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Paclitaxel and Doxorubicin (for comparison)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound, paclitaxel, and doxorubicin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Validating Anticancer Effects
References
3'-Methoxyrocaglamide vs. Rocaglamide A: A Comparative Analysis of Biological Activity
In the landscape of natural product drug discovery, rocaglamide A and its derivatives have emerged as potent bioactive compounds with significant therapeutic potential. This guide provides a comparative analysis of 3'-Methoxyrocaglamide and its parent compound, rocaglamide A, with a focus on their antiproliferative and anti-inflammatory activities. This objective comparison is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.
Data Presentation: Comparative Biological Activity
The primary structural difference between this compound and rocaglamide A lies in the substitution at the 3' position of the C-ring. In this compound, a methoxy group (-OCH3) is present, whereas rocaglamide A possesses a hydroxyl group (-OH) at this position. This seemingly minor structural alteration has been shown to impact the biological activity of the molecule.
While specific side-by-side IC50 values for this compound in various cancer cell lines are not extensively documented in the readily available literature, structure-activity relationship (SAR) studies on a series of rocaglamide derivatives have provided valuable insights. Research indicates that the introduction of a methoxy group at the C-3' position of the rocaglamide skeleton leads to a decrease in its antiproliferative activity compared to rocaglamide A[1][2].
For context, rocaglamide A exhibits potent antiproliferative activity across various cancer cell lines, with IC50 values typically in the nanomolar range. It is also a known inhibitor of Nuclear Factor-kappa B (NF-κB) activation, a key signaling pathway involved in inflammation and cancer[3][4][5].
Table 1: Qualitative Comparison of Antiproliferative Activity
| Compound | C-3' Substituent | Relative Antiproliferative Activity | Reference |
| Rocaglamide A | -OH | Potent | [1][2] |
| This compound | -OCH3 | Diminished | [1][2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for the key experiments are provided below.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of rocaglamide derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][2][6][7][8].
Protocol:
-
Cell Plating: Human cancer cell lines (e.g., MONO-MAC-6, MEL-JUSO) are seeded in 96-well microplates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (rocaglamide A and this compound) dissolved in a suitable solvent (e.g., DMSO), and further diluted in the culture medium. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., acidic isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
NF-κB Inhibition Assessment (Reporter Gene Assay)
The inhibitory effect of rocaglamide derivatives on NF-κB activation is frequently evaluated using a reporter gene assay[3][4].
Protocol:
-
Cell Transfection: A suitable cell line (e.g., Jurkat T cells) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. A second plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.
-
Compound Treatment: The transfected cells are pre-incubated with various concentrations of the test compounds for a defined period.
-
NF-κB Activation: Following pre-incubation, NF-κB activation is induced by treating the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells. The IC50 value is then determined from the dose-response curves.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by rocaglamides.
Figure 1: Inhibition of the NF-κB signaling pathway by rocaglamides.
Figure 2: Inhibition of eIF4A-mediated translation by rocaglamides.
Experimental Workflow
The following diagram outlines the general workflow for comparing the cytotoxic activity of this compound and rocaglamide A.
Figure 3: General workflow for the comparative cytotoxicity assay.
References
- 1. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
The Science of Repetition: Validating the Effects of 3'-Methoxyrocaglamide and its Alternatives
A Comparative Guide for Researchers
In the quest for novel therapeutics, particularly in oncology, the inhibition of eukaryotic translation initiation factor 4A (eIF4A) has emerged as a promising strategy. Rocaglates, a class of natural products, are potent inhibitors of this RNA helicase. This guide provides a comprehensive comparison of the findings related to 3'-Methoxyrocaglamide and its prominent alternatives—Silvestrol, CR-1-31-B, and Zotatifin (eFT226)—with a focus on the reproducibility and validation of their effects. This objective analysis is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of eIF4A inhibitors.
Mechanism of Action: Clamping Down on Translation
Rocaglates, including this compound, share a common mechanism of action. They function by clamping the eIF4A protein onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs). This action stabilizes the eIF4A-mRNA complex and prevents the scanning of the 40S ribosomal subunit, thereby inhibiting the initiation of translation for a subset of mRNAs. This selective inhibition preferentially affects the synthesis of proteins with highly structured 5' UTRs, many of which are oncoproteins crucial for cancer cell proliferation and survival.
The primary signaling pathway affected by these inhibitors is the cap-dependent translation initiation pathway. This pathway is a critical downstream effector of major oncogenic signaling cascades, including the PI3K/AKT/mTOR pathway. By targeting eIF4A, rocaglates effectively disrupt the synthesis of key proteins involved in cell cycle progression, apoptosis, and angiogenesis.
Figure 1. Signaling pathway of cap-dependent translation initiation and its inhibition by rocaglates.
Comparative Efficacy of eIF4A Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data are compiled from various studies and direct comparisons in the same experimental systems are limited.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| CR-1-31-B | Cell Viability (MTT Assay, 48h) | SH-SY5Y (Neuroblastoma) | 20 nM | [1] |
| Cell Viability (MTT Assay, 48h) | Kelly (Neuroblastoma) | 4 nM | [1] | |
| Silvestrol | Cell Viability | MV4-11 (AML) | 2.7 nM | [2] |
| Cell Viability | FTL3-wt overexpressing AML | 3.8 nM | [2] | |
| Pateamine A | Cell Viability | JJN-3 (Multiple Myeloma) | ~2 nM | [3] |
| CR-1-31-B | Cell Viability | JJN-3 (Multiple Myeloma) | 5 nM | [3] |
| Hippuristanol | Cell Viability | JJN-3 (Multiple Myeloma) | ~0.3 µM | [3] |
| Elatol | Cell Viability | JJN-3 (Multiple Myeloma) | ~1.3 µM | [3] |
Note: Direct comparative IC50 values for this compound were not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the efficacy of eIF4A inhibitors.
In Vitro Translation Assay (Luciferase Reporter)
This assay is used to quantify the inhibitory effect of compounds on cap-dependent translation.
Objective: To measure the dose-dependent inhibition of cap-dependent translation by eIF4A inhibitors.
Materials:
-
Bicistronic reporter plasmid (e.g., pRSTF-HL) containing a cap-dependent firefly luciferase (FLuc) and a cap-independent (IRES-driven) Renilla luciferase (RLuc).
-
In vitro transcription kit (e.g., T7 mMESSAGE mMACHINE™ Kit).
-
Rabbit reticulocyte lysate (RRL) or other cell-free translation system.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Test compounds (this compound and alternatives) dissolved in DMSO.
Procedure:
-
Linearize the bicistronic reporter plasmid and use it as a template for in vitro transcription to generate capped mRNA.
-
Set up the in vitro translation reactions in a 96-well plate. Each reaction should contain RRL, the in vitro transcribed mRNA, and the test compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the reactions at 30°C for 90 minutes.
-
Stop the reactions and measure the FLuc and RLuc activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Calculate the ratio of FLuc to RLuc activity for each concentration of the test compound.
-
Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
Cross-Validation of 3'-Methoxyrocaglamide's Mechanism of Action: A Comparative Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated and proposed mechanisms of action for 3'-Methoxyrocaglamide, a member of the rocaglamide family of natural products. By presenting supporting experimental data and detailed protocols, this document aims to offer a comprehensive resource for researchers investigating this potent anti-cancer agent.
Introduction to this compound
This compound belongs to the flavagline class of natural products isolated from plants of the Aglaia genus. Like other rocaglates, it exhibits potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. Its primary mechanism of action is attributed to the inhibition of protein synthesis through a unique interaction with the eukaryotic translation initiation factor 4A (eIF4A). However, emerging evidence suggests a more complex pharmacological profile, with multiple signaling pathways being modulated by this compound. This guide cross-validates the primary mechanism against alternative proposed actions to provide a clearer understanding of its cellular effects.
Primary Mechanism of Action: eIF4A-Dependent Translational Repression
The most extensively validated mechanism for rocaglamides, including this compound, is the inhibition of cap-dependent translation initiation. This is not achieved by simple competitive inhibition, but through a unique "molecular glue" or "RNA clamping" action on the DEAD-box RNA helicase eIF4A.[1][2][3][4]
Mechanism Deep Dive: Rocaglamides bind to the eIF4A:RNA complex.[2] This binding event stabilizes the interaction, effectively clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of certain mRNAs.[1][3] This action has two major consequences:
-
Steric Hindrance: The clamped eIF4A-rocaglamide complex creates a roadblock on the mRNA, physically obstructing the scanning 43S pre-initiation complex.[1][3]
-
Factor Sequestration: This clamping depletes the pool of available eIF4A, thereby inhibiting the initiation of translation for a broad range of mRNAs.
This mechanism leads to a selective translational repression of mRNAs that are highly dependent on eIF4A for unwinding complex 5' UTR structures, a characteristic feature of many oncogenes like MYC and BCL2.
Supporting Experimental Data
| Compound | Target/Assay | Cell Line(s) | IC50 / Potency | Reference |
| Rocaglamide | NF-κB Reporter Gene Activity | Jurkat T cells | ~1-10 nM | [5] |
| Rocaglamide | HSF1 Activation Inhibition | - | ~50 nM | |
| Didesmethylrocaglamide | Growth Inhibition | Various Tumor Cells | 5 nM | |
| Silvestrol (analogue) | Anti-proliferative Activity | SUDHL-6 (Lymphoma) | ~10 nM | |
| KRIBB11 (HSF1 Inhibitor) | HSF1 Inhibition | - | 1.2 µM |
Table 1: Comparative inhibitory concentrations of rocaglamides and related compounds on various cellular targets and processes. The data highlights the potent, low nanomolar activity of rocaglamides.
Visualization of eIF4A-Dependent Translational Inhibition
Experimental Protocol: Polysome Profiling
Polysome profiling is a key technique to assess the global translation status of cells and identify shifts in mRNA translation efficiency upon drug treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) to reach 70-80% confluency. Treat with this compound (e.g., 10-100 nM) or DMSO vehicle control for a specified time (e.g., 4-6 hours).
-
Ribosome Stalling: 5 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium to arrest translating ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitors, and protease inhibitors).
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50% w/v) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cytoplasmic lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes. A decrease in the polysome-to-monosome (P/M) ratio in drug-treated cells indicates global translation inhibition.
-
RNA Analysis (Optional): RNA can be extracted from pooled fractions (monosomal vs. polysomal) to determine the translational efficiency of specific mRNAs via RT-qPCR or RNA-seq.
Alternative Mechanisms of Action
Beyond translation inhibition, rocaglamides have been shown to engage other critical cellular pathways. These alternative mechanisms may act in parallel or become more prominent depending on the cellular context and compound concentration.
Inhibition of the Raf-MEK-ERK (MAPK) Signaling Pathway
Some studies propose that rocaglamides can inhibit the Raf-MEK-ERK pathway, a central signaling cascade that regulates cell proliferation and survival.[6] This inhibition is reportedly mediated by the direct binding of rocaglamides to prohibitins (PHB1 and PHB2), which act as molecular scaffolds.[4][6] By binding to prohibitins, rocaglamides prevent their interaction with CRaf, thereby blocking its activation and downstream signaling to MEK and ERK.
Cross-Validation Point: The relevance of this mechanism is debated. Some evidence suggests that the anti-proliferative effects of rocaglamides persist even in systems where the Raf-MEK-ERK pathway is not intact, pointing back to translation inhibition as the primary driver of cytotoxicity.
Visualization of MAPK Pathway Inhibition
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs inflammatory responses, cell survival, and proliferation. Several studies have demonstrated that rocaglamides are potent inhibitors of NF-κB activation induced by stimuli like TNFα and phorbol esters (PMA).[5] The proposed mechanism involves interference with the IκB kinase (IKK) complex, preventing the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB. This leads to the downregulation of NF-κB target genes and can sensitize cancer cells to apoptosis.[5]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293, Jurkat) with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Treatment: After 24 hours, pre-treat cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL) or PMA (50 ng/mL), for 6-8 hours. Include vehicle-only and activator-only controls.
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a quenching reagent and the Renilla luciferase substrate to the same well and measure the second signal.
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each condition. A dose-dependent decrease in this ratio in stimulated cells treated with this compound indicates inhibition of NF-κB transcriptional activity.
Other Reported Mechanisms
-
HSF1 Inhibition: Rocaglamides can inhibit the activation of Heat Shock Factor 1 (HSF1), a transcription factor that helps cancer cells manage proteotoxic stress. This inhibition can block glucose uptake and further contribute to anti-cancer effects.
-
ATM/ATR Pathway Activation: Rocaglamides may promote the degradation of the cell cycle regulator Cdc25A by activating the ATM/ATR-Chk1/Chk2 DNA damage response pathway, leading to cell cycle arrest.
Comparative Analysis and Cross-Validation Workflow
The multiple proposed mechanisms highlight the need for a systematic approach to determine the primary mode of action in a given cancer model. The potency of this compound against translation initiation (low nM range) is often greater than its effects on other pathways, suggesting that eIF4A is the primary target responsible for its anti-proliferative effects at therapeutic concentrations. Effects on other pathways may be secondary to translational inhibition of key regulators or may occur at higher concentrations.
Logical Workflow for Mechanism Validation
Conclusion
The primary mechanism of action of this compound is the potent, eIF4A-dependent inhibition of translation initiation. This is supported by extensive research on the rocaglamide class, which demonstrates a unique RNA clamping activity that selectively represses the synthesis of oncoproteins. While alternative mechanisms involving the MAPK and NF-κB pathways have been proposed and may contribute to the overall pharmacological profile, they often require higher concentrations or may be downstream consequences of translational arrest. For researchers and drug developers, a thorough cross-validation approach, starting with polysome profiling, is essential to confirm the dominant mechanism in a specific biological context and to guide the rational design of combination therapies.
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad anti-pathogen potential of DEAD box RNA helicase eIF4A-targeting rocaglates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Rocaglamides: A Comparative Efficacy Guide for 3'-Methoxyrocaglamide and Silvestrol in Solid Tumors
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent rocaglamide derivatives, 3'-Methoxyrocaglamide and Silvestrol, in the context of solid tumors. This document synthesizes available experimental data to facilitate informed decisions in oncological research.
Both this compound and Silvestrol belong to the cyclopenta[b]benzofuran class of natural products, known as rocaglamides or flavaglines, derived from plants of the Aglaia genus.[1] These compounds have garnered significant interest for their potent anticancer activities. This guide focuses on a direct comparison of their efficacy, drawing from in vitro and in vivo studies.
Executive Summary
Silvestrol has been extensively studied and has demonstrated broad and potent anticancer activity across a range of solid tumor cell lines and in vivo models. In contrast, direct efficacy data for this compound in solid tumors is limited. However, structure-activity relationship (SAR) studies of rocaglamide derivatives suggest that substitutions at the 3'-position, including methoxylation, may lead to diminished cytotoxic activity compared to other analogues.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for Silvestrol and relevant data for rocaglamide derivatives to infer the potential efficacy of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Silvestrol in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 1-7 | [1] |
| PC-3 | Prostate Cancer | ~60 | |
| MDA-MB-231 | Breast Cancer | ~60 | |
| Various | Lung Cancer | 1-7 | [1] |
| Various | Breast Cancer | 1-7 | [1] |
| Four HCC cell lines | Hepatocellular Carcinoma | 12.5–86 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 2.7 | [2] |
| FTL3-wt overexpressing | Acute Myeloid Leukemia | 3.8 | [2] |
Table 2: In Vivo Efficacy of Silvestrol in Solid Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Orthotopic human HCC | Hepatocellular Carcinoma | 0.4 mg/kg (single agent) | Anti-tumor effect observed | [2] |
| MV4-11 mouse xenograft | Acute Myeloid Leukemia | Not specified | Median survival of 63 days vs. 39 days for control | [2] |
| MCL xenograft model | Mantle Cell Lymphoma | Not specified | Significantly prolonged survival without discernible toxicity | [2] |
Table 3: Structure-Activity Relationship (SAR) Insights for 3'-Substituted Rocaglamides
| Rocaglamide Derivative | Cell Lines | Observation | Reference |
| Rocaglamide with OMe at C-3' | MONO-MAC-6, MEL-JUSO | Diminished activity | [3] |
| 3'-hydroxy-8b-methoxyrocaglamide | K562 (myeloid leukemia) | Inactive (IC50 > 10 µg/mL) | [1] |
Signaling Pathways and Mechanism of Action
Both this compound and Silvestrol are understood to exert their anticancer effects primarily through the inhibition of protein synthesis, a critical pathway for rapidly proliferating cancer cells.
Silvestrol is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F translation initiation complex. By binding to eIF4A, Silvestrol prevents the unwinding of complex 5' untranslated regions of messenger RNAs (mRNAs), thereby stalling ribosome loading and inhibiting the translation of specific oncogenes crucial for tumor growth and survival.
Rocaglamides, in general, have been shown to inhibit translation initiation and trigger signaling pathways such as MAPK14 and MAPK8.[4]
Caption: Mechanism of action of Rocaglamides.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of rocaglamide efficacy.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or Silvestrol in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of anticancer compounds.
Workflow Diagram:
Caption: In vivo xenograft model workflow.
Detailed Protocol:
-
Cell Preparation: Harvest cultured solid tumor cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (this compound or Silvestrol) and vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as cleaved caspases and PARP, which are markers of apoptosis.
Detailed Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Based on the currently available data, Silvestrol demonstrates significant and broad-spectrum efficacy against a variety of solid tumors in preclinical models. Its potent inhibition of the eIF4A translation initiation factor provides a clear mechanism for its anticancer activity.
In contrast, there is a notable lack of direct evidence supporting the efficacy of this compound in solid tumors. The available structure-activity relationship studies on rocaglamide derivatives suggest that the presence of a methoxy group at the 3'-position may be detrimental to its cytotoxic potential.
Therefore, for researchers and drug development professionals considering these two molecules, Silvestrol currently stands as the more promising candidate for further investigation in the context of solid tumors. However, further studies are warranted to definitively characterize the anticancer properties of this compound and to explore potential synergistic combinations or specific cancer types where it may exhibit activity.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rocaglamide enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of 3'-Methoxyrocaglamide: A Comparative Guide to eIF4A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Methoxyrocaglamide and other prominent inhibitors targeting the eukaryotic initiation factor 4A (eIF4A), a key player in protein synthesis and a promising target in cancer therapy. Experimental data is presented to objectively compare the performance of these molecules, alongside detailed protocols for key binding and functional assays.
Introduction to this compound and its Target: eIF4A
This compound belongs to the rocaglate class of natural products, which are known for their potent anticancer and antiviral activities. The primary molecular target of rocaglates, including this compound, is the eukaryotic initiation factor 4A (eIF4A).[1] eIF4A is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation phase of translation.[1][2] It unwinds the secondary structures in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), facilitating the binding of the 43S preinitiation complex and subsequent scanning to the start codon. By inhibiting eIF4A, rocaglates can selectively repress the translation of mRNAs with complex 5' UTRs, which often encode for proteins involved in cell growth, proliferation, and survival, making eIF4A an attractive target for therapeutic intervention.
Rocaglates, including by extension this compound, function by clamping eIF4A onto specific polypurine sequences within the mRNA in an ATP-independent manner.[3] This stabilized eIF4A-RNA complex acts as a roadblock to the scanning ribosome, thereby inhibiting translation initiation. This mechanism contrasts with other eIF4A inhibitors like hippuristanol, which directly inhibits the RNA binding activity of eIF4A.
Comparative Analysis of eIF4A Inhibitors
Table 1: Quantitative Comparison of eIF4A Inhibitors
| Compound Class | Example Compound | Mechanism of Action | Target | Binding Affinity (Kd) | IC50 |
| Rocaglates | Silvestrol | Stabilizes eIF4A-RNA complex | eIF4A | Not widely reported | Nanomolar range (cell-based assays) |
| CR-1-31-B | Stabilizes eIF4A-RNA complex | eIF4A | Not widely reported | Nanomolar range (cell-based assays) | |
| Zotatifin (eFT226) | Stabilizes eIF4A-RNA complex | eIF4A | ~20 nM | ~1-10 nM (cell-based assays) | |
| Steroids | Hippuristanol | Inhibits eIF4A RNA binding | eIF4A | Micromolar range | Micromolar range |
| Other | Pateamine A | Stabilizes eIF4A-RNA complex | eIF4A | Not widely reported | Nanomolar range (cell-based assays) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of eIF4A inhibition by rocaglates and hippuristanol.
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Experimental Protocols
Fluorescence Polarization (FP) Assay for RNA Clamping Activity
This assay measures the ability of a compound to stabilize the interaction between eIF4A and an RNA substrate.
Materials:
-
Recombinant human eIF4A1 protein
-
FAM-labeled RNA oligonucleotide (e.g., 5'-FAM-(AG)8-3')
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA, 0.01% (v/v) Tween-20
-
This compound and other test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a 2X solution of eIF4A1 in Assay Buffer.
-
Prepare a 2X solution of FAM-labeled RNA in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these compounds 100-fold into Assay Buffer to create a 1X working solution.
-
In a 384-well plate, add 5 µL of the 1X compound working solution to each well. Include DMSO-only controls.
-
Add 5 µL of the 2X eIF4A1 solution to each well.
-
Add 10 µL of the 2X FAM-labeled RNA solution to each well to initiate the binding reaction. The final concentrations should be in the range of 100-500 nM for eIF4A1 and 10-50 nM for the FAM-labeled RNA.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the change in millipolarization (ΔmP) by subtracting the mP value of the RNA-only control from the mP value of each sample.
In Vitro Translation Inhibition Assay
This assay assesses the functional consequence of eIF4A inhibition on protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) or HeLa cell-free extract
-
Capped and polyadenylated reporter mRNA (e.g., Firefly Luciferase)
-
Amino acid mixture
-
Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
-
This compound and other test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the in vitro translation extract, amino acids, and the energy regenerating system.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microfuge tube or a well of a microplate, combine the master mix with the reporter mRNA.
-
Add a small volume of the diluted test compound or DMSO (for control) to the translation reaction.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction and measure the amount of newly synthesized luciferase by adding the luciferase assay reagent and measuring the luminescence on a luminometer.
-
Calculate the percentage of translation inhibition relative to the DMSO control.
ATPase Assay
This assay measures the effect of inhibitors on the ATP hydrolysis activity of eIF4A, which is essential for its helicase function.
Materials:
-
Recombinant human eIF4A1 protein
-
Poly(U) or total yeast RNA
-
ATP
-
ATPase assay buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT
-
Malachite green-based phosphate detection reagent
-
This compound and other test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
In a clear microplate, prepare reaction mixtures containing eIF4A1, RNA, and the test compound in ATPase assay buffer.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
The amount of inorganic phosphate released is proportional to the ATPase activity. Calculate the percentage of inhibition relative to the DMSO control.
Conclusion
This compound, as a member of the rocaglate family, is a potent inhibitor of the eukaryotic translation initiation factor eIF4A. While direct quantitative binding data for this specific compound remains to be published, the extensive research on related rocaglates provides a strong foundation for understanding its mechanism of action. By stabilizing the eIF4A-RNA complex, this compound and other rocaglates effectively stall the translation of key oncogenic proteins, highlighting their therapeutic potential. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of translation regulation and drug discovery, facilitating further investigation into this promising class of anticancer agents.
References
- 1. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 3'-Methoxyrocaglamide and its derivatives
A Comparative Analysis of 3'-Methoxyrocaglamide and Its Derivatives in Cancer and Inflammation Research
Introduction
Rocaglamides are a class of complex natural products isolated from plants of the genus Aglaia. These compounds, including this compound, have garnered significant attention in the scientific community for their potent biological activities, primarily as anticancer and anti-inflammatory agents.[1][2] Their unique cyclopenta[b]benzofuran skeleton is a key feature responsible for their therapeutic potential.[3] This guide provides a , focusing on their structure-activity relationships, and presenting supporting experimental data and detailed methodologies for key assays.
Comparative Biological Activity
The biological efficacy of rocaglamide derivatives is highly dependent on their chemical structure. Modifications at various positions on the rocaglamide scaffold can significantly impact their cytotoxic and anti-inflammatory activities.
Anticancer Activity
Rocaglamides exert their anticancer effects primarily through the inhibition of protein synthesis.[4][5] They have been shown to target the translation initiation factor eIF4A, leading to the suppression of key oncogenes like c-Myc.[6][7] The following table summarizes the cytotoxic activity (IC50 values) of this compound and selected derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Didesmethyl-rocaglamide | MONO-MAC-6 | 0.004 | [8] |
| Didesmethyl-rocaglamide | MEL-JUSO | 0.013 | [8] |
| Rocaglamide | Various | Nanomolar range | [1][4] |
| Silvestrol | Various | Nanomolar range | [1][4] |
| (-)-SDS-1–021 | DHL cells | More potent than Silvestrol | [7] |
Structure-Activity Relationship for Anticancer Activity:
-
Substituents at C-2: Bulky aminoacyl substituents at the C-2 position tend to diminish the antiproliferative activity.[8]
-
Hydroxyl group at C-1: Acetylation of the hydroxyl group at the C-1 position also reduces cytotoxic effects.[8]
-
Substituents at C-3': The presence of a hydroxyl or methoxy group at the C-3' position can decrease the activity of the compounds.[8]
-
Core Structure: The furan ring is essential for activity, as related aglain derivatives with a pyran ring are inactive.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of rocaglamides are primarily attributed to their ability to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses.[9][10] By preventing the degradation of IκBα, rocaglamides block the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[10]
The table below presents the inhibitory concentrations (IC50) of this compound and its derivatives on NF-κB activation.
| Compound | Cell Line | Stimulus | IC50 (nM) | Reference |
| Rocaglamide | Jurkat T cells | TNFα | ~50 | [6][10] |
| Rocaglamide | Jurkat T cells | PMA | ~50 | [10] |
| Various derivatives | Jurkat T cells | TNFα/PMA | Nanomolar range | [10] |
Structure-Activity Relationship for Anti-inflammatory Activity:
The potency of NF-κB inhibition varies among different rocaglamide derivatives, indicating that specific structural features are crucial for this activity. However, detailed structure-activity relationships for anti-inflammatory effects are less defined in the available literature compared to anticancer activity.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the cytotoxic effects of rocaglamide derivatives on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the rocaglamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at 570 nm using a multi-well spectrophotometer.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of rocaglamide derivatives on NF-κB activation.
Materials:
-
Human cell line stably transfected with an NF-κB-dependent luciferase reporter construct (e.g., HEK293T or Jurkat T cells)
-
Complete cell culture medium
-
96-well plates
-
Stimulating agent (e.g., TNFα or PMA)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of the rocaglamide derivatives for 1-2 hours prior to stimulation.
-
Stimulation: Induce NF-κB activation by adding a stimulating agent (e.g., 10 ng/mL TNFα or 50 ng/mL PMA).
-
Incubation: Incubate the cells for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the Luciferase Assay System.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by rocaglamide treatment.
Materials:
-
Rocaglamide-treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, IκBα, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB signaling pathway by rocaglamide derivatives.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
Independent Verification of Published 3'-Methoxyrocaglamide Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available data on 3'-Methoxyrocaglamide, a natural product belonging to the rocaglamide family known for its potential anticancer properties. The objective is to offer an independent verification of its biological activity and mechanistic profile by comparing data from various sources.
Chemical Structure and Properties
This compound is a cyclopenta[b]benzofuran derivative. Its chemical formula is C30H33NO8, with a molecular weight of 535.58 g/mol . The structure is characterized by a central rocaglamide core with a methoxy group at the 3' position of the phenyl ring.
Synthesis and Characterization
Detailed synthetic protocols and characterization data for this compound are not widely available in the public domain. While general synthetic methods for the rocaglamide skeleton have been published, specific procedures and spectral data (¹H NMR, ¹³C NMR, MS) for this compound from independent research groups are scarce. This lack of independently verified synthesis and characterization data presents a challenge for the broader scientific community to work with and validate findings related to this specific compound.
Biological Activity: A Comparative Analysis
Rocaglamide derivatives, as a class of compounds, are known to exhibit potent antiproliferative and pro-apoptotic activities against various cancer cell lines. However, specific and independently verified quantitative data for this compound is limited. This guide will be updated as more independent studies become publicly available.
Table 1: Summary of Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | Study 1 IC50 (µM) | Study 2 IC50 (µM) |
| Data Not Available | - | - | - |
Currently, there is insufficient independently published data to populate this comparative table for this compound.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for rocaglamides involves the inhibition of protein synthesis. This is achieved by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex. By binding to eIF4A, rocaglamides clamp it onto specific mRNA transcripts, preventing the scanning process and thereby inhibiting the translation of a subset of proteins, including many that are crucial for cancer cell proliferation and survival.
The Ras-MEK-ERK and PI3K/AKT/mTOR signaling pathways are often dysregulated in cancer and are key regulators of the eIF4F complex. While it is plausible that this compound's mode of action involves the modulation of these pathways through its effect on eIF4A, direct and independently verified experimental data specifically for this derivative is not currently available.
Proposed Signaling Pathway of Rocaglamides
The following diagram illustrates the generally accepted signaling pathway for rocaglamides.
Caption: Proposed mechanism of action for rocaglamides.
Experimental Protocols
Conclusion and Future Directions
While the broader class of rocaglamides holds significant promise as anticancer agents, a comprehensive and independently verified dataset for this compound is currently lacking. To advance the understanding and potential therapeutic application of this specific derivative, the following are recommended:
-
Publication of Detailed Methodologies: Researchers who have worked on this compound are encouraged to publish detailed protocols for its synthesis, purification, and characterization (including NMR and MS data).
-
Independent Biological Evaluation: Multiple, independent research groups should perform antiproliferative and mechanistic studies on well-characterized this compound.
-
Comparative Studies: "Head-to-head" studies comparing the activity of this compound with other known rocaglamide derivatives would be highly valuable.
This guide will be updated as new, independently verified data for this compound becomes available. The scientific community is encouraged to contribute to this effort by publishing open and detailed experimental data.
Safety Operating Guide
Navigating the Safe Disposal of 3'-Methoxyrocaglamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 3'-Methoxyrocaglamide, a member of the rocaglamide family of natural products known for their potent biological activities, requires stringent disposal procedures due to its potential cytotoxic nature. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard: Cytotoxic Waste
Rocaglamides and their derivatives are often investigated for their cytotoxic effects, meaning they can be toxic to living cells.[1][2] Therefore, this compound waste should be managed as cytotoxic waste.[1][3] Cytotoxic waste includes any material that has come into contact with the substance, such as unused product, contaminated personal protective equipment (PPE), labware (e.g., vials, syringes, pipette tips), and spill cleanup materials.[1][4]
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6] The mandated method of disposal is through a licensed hazardous waste contractor, which typically involves high-temperature incineration.[7]
Procedural Steps for Proper Disposal
Adherence to a systematic disposal workflow is paramount. The following steps outline the process from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[3][8]
-
Container Selection: Use designated, leak-proof, and puncture-resistant containers.[1][3]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container clearly labeled for cytotoxic waste.[1][9]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be collected in a durable, leak-proof plastic bag or a rigid container designated for cytotoxic waste.[1][3] These bags are often color-coded (e.g., yellow or purple) to signify cytotoxic hazards.[7]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a compatible, sealed container. Avoid overfilling containers.[10]
-
Step 2: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and should identify the contents, including "this compound".[5][7] The appropriate hazard symbols should also be present.
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[5] This area should be cool, dry, and well-ventilated.[11] Ensure that incompatible wastes are not stored together.[12]
Step 3: Personal Protective Equipment (PPE)
-
Mandatory PPE: Personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:
Step 4: Managing Spills
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all cleanup materials into a designated cytotoxic waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution, followed by soap and water.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: The disposal of cytotoxic waste is regulated and must be handled by trained professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5][12]
-
Documentation: Complete all required waste disposal manifests and documentation as per your institution's and local regulations.[5][7] This creates a "cradle-to-grave" record of the hazardous waste.[6]
Quantitative Data Summary
| Waste Type | Container Type | Key Handling Procedure |
| Sharps (needles, etc.) | Puncture-resistant, labeled cytotoxic sharps container | Do not recap, bend, or break needles. |
| Solid Waste (PPE, etc.) | Labeled, leak-proof bags or rigid containers | Seal containers when not in use. |
| Liquid Waste | Compatible, sealed, leak-proof container | Do not overfill; leave headspace for expansion. |
| Spill Cleanup Material | Labeled, leak-proof bags or rigid containers | Treat all cleanup materials as cytotoxic waste. |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. mtu.edu [mtu.edu]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling 3'-Methoxyrocaglamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3'-Methoxyrocaglamide. Given its potent biological activity as a cytotoxic agent and inhibitor of protein synthesis, a cautious approach is paramount to ensure personnel safety and prevent environmental contamination. While a safety data sheet for the parent compound, rocaglamide, suggests minimal immediate hazards in small quantities, the known cytotoxic effects of this class of compounds necessitate stringent handling procedures in a research environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All personnel handling the compound must be trained in the correct donning and doffing of PPE.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-tested gloves. Change the outer glove immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols. A face shield should be worn when there is a significant risk of splashing. |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the powdered form of the compound outside of a containment device to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Standard laboratory footwear that covers the entire foot. |
This table summarizes the recommended personal protective equipment for handling this compound based on general guidelines for cytotoxic compounds.
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control for airborne particles.
-
Assemble all necessary materials, including the compound, solvents, labware, and a dedicated cytotoxic waste container, before starting work.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling (within a containment device):
-
When weighing the powdered compound, use a balance with a draft shield or perform the weighing within the containment device to minimize air currents.
-
To prepare stock solutions, carefully add the solvent to the vial containing the compound to avoid generating dust.
-
All subsequent dilutions and experimental manipulations should be carried out within the designated containment area.
-
-
Decontamination and Cleanup:
-
After completing the work, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by 70% ethanol).
-
Segregate all contaminated disposable items (gloves, pipette tips, tubes, etc.) into a clearly labeled cytotoxic waste container.[1][2]
-
Doff PPE in the reverse order of donning, ensuring that the contaminated outer surfaces are not touched with bare hands.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Guidelines for this compound Waste:
| Waste Type | Disposal Container | Disposal Method |
| Unused Compound | Original container or a sealed, labeled hazardous waste container. | Dispose of as hazardous chemical waste through the institution's environmental health and safety (EHS) office. |
| Contaminated Sharps | Puncture-resistant, purple-lidded sharps container labeled "Cytotoxic".[1] | High-temperature incineration.[1] |
| Contaminated Labware (disposable) | Sealable, purple plastic bags or rigid, purple-lidded containers labeled "Cytotoxic".[1][2][3] | High-temperature incineration.[1] |
| Contaminated PPE | Sealable, purple plastic bags labeled "Cytotoxic".[1][2][3] | High-temperature incineration.[1] |
| Liquid Waste (e.g., cell culture media) | Sealed, leak-proof container labeled "Cytotoxic Liquid Waste". | Collection and disposal by a licensed hazardous waste contractor. |
This table provides a summary of the recommended disposal procedures for waste contaminated with this compound.
Key Disposal Principles:
-
Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash.[2][3]
-
Labeling: All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.[1][2]
-
Incineration: The recommended final disposal method for cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compound.[1]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and procedures.
IV. Signaling Pathway Inhibition by Rocaglamides
Rocaglamides, including this compound, exert their anti-cancer effects by inhibiting protein synthesis. This is achieved through the targeting of the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on protein synthesis.
By inhibiting eIF4A, rocaglamides prevent the translation of messenger RNAs that are critical for cancer cell growth and survival, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
